7-Epi-5-eudesmene-1beta,11-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,4S,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h9-11,13,16-17H,5-8H2,1-4H3/t10-,11-,13+,15+/m0/s1 |
InChI Key |
YNBRPGOINKTYTG-HTTKSJEASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2(C1=C[C@H](CC2)C(C)(C)O)C)O |
Canonical SMILES |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of 7-Epi-5-eudesmene-1beta,11-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the sesquiterpenoid 7-Epi-5-eudesmene-1beta,11-diol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Executive Summary
This compound is a eudesmane-type sesquiterpenoid that has been identified from the plant species Physalis alkekengi, commonly known as the Chinese lantern. While detailed biological studies on this specific compound are limited, the class of eudesmane sesquiterpenoids, and extracts from Physalis alkekengi, are known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. This guide synthesizes the available information on the natural occurrence of this compound and provides generalized experimental protocols for its extraction and isolation based on methodologies used for similar compounds from related sources.
Natural Sources
The primary documented natural source of this compound is the herb Physalis alkekengi (also known by its synonym Alkekengi officinarum Moench)[1][2][3][4][5]. This plant is a member of the Solanaceae (nightshade) family and has a history of use in traditional medicine.
While not a direct source of the title compound, the leaves of Cryptomeria japonica (Japanese cedar) have been found to contain a rich diversity of related eudesmane diols, including the isomeric 7-epi-4-eudesmene-1beta,11-diol[6]. This suggests that C. japonica could be a potential, yet unconfirmed, source of other eudesmane isomers.
Table 1: Documented and Potential Natural Sources of this compound and Related Compounds
| Compound | Natural Source | Plant Part | Confirmation Status |
| This compound | Physalis alkekengi (Chinese Lantern) | Herbs | Confirmed[1][2][3][4][5] |
| 7-epi-4-eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |
| Eudesmane-5alpha,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |
| 3-Eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |
| 4-Eudesmene-1beta,11-diol | Cryptomeria japonica (Japanese Cedar) | Leaves | Confirmed[6] |
Experimental Protocols
General Isolation Workflow for Eudesmane Diols from Plant Material
Caption: Generalized workflow for the isolation of eudesmane diols.
Key Methodological Steps:
-
Extraction: The dried and powdered plant material (herbs of Physalis alkekengi) is typically subjected to exhaustive extraction with an organic solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between different immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on their polarity. Sesquiterpenoid diols are expected to be enriched in the moderately polar fractions (e.g., ethyl acetate).
-
Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica gel, XAD-7 resin, or Sephadex LH-20. A gradient elution system with increasing solvent polarity is employed to separate the components.
-
Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity of this compound is currently limited. However, based on studies of related compounds and extracts from its source plant, potential activities can be inferred.
Extracts from Physalis alkekengi have demonstrated significant anti-inflammatory and cytotoxic activities. The anti-inflammatory effects have been linked to the inhibition of pro-inflammatory mediators. For instance, some sesquiterpenoids isolated from Physalis alkekengi have shown inhibitory activity against cyclooxygenase-2 (COX-2)[2][6]. Furthermore, extracts from this plant have been found to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines by inhibiting the activation of the NF-κB signaling pathway[7].
The cytotoxic properties of compounds from Physalis alkekengi, particularly withanolides, have been associated with the induction of apoptosis and the suppression of the PI3K-Akt-mTOR signaling pathway in cancer cell lines[8]. While the specific role of this compound in these activities is yet to be determined, its structural similarity to other bioactive eudesmane sesquiterpenoids suggests that it may contribute to the overall pharmacological profile of the plant extract.
Inferred Signaling Pathway Involvement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 87261-77-6 [amp.chemicalbook.com]
- 6. New sesquiterpenoids with COX-2 inhibitory activity from the medical plant Physalis. alkekengi L. var. franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of cytotoxic withanolides from the calyx of Physalis alkekengi L. var franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of 7-Epi-5-eudesmene-1β,11-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of the eudesmane-type sesquiterpenoid, 7-epi-5-eudesmene-1β,11-diol. Due to the absence of a publicly available seminal research paper detailing the initial isolation and characterization of this specific compound, this document outlines the generalized and well-established protocols and logical frameworks used for determining the structure of such bicyclic sesquiterpenoid diols. The methodologies described are standard practices in the field of natural product chemistry and are directly applicable to the structural determination of 7-epi-5-eudesmene-1β,11-diol.
Isolation and Purification
Eudesmane sesquiterpenoids are frequently isolated from marine organisms, particularly red algae of the genus Laurencia, as well as from various terrestrial plants and fungi. The general workflow for isolating a compound like 7-epi-5-eudesmene-1β,11-diol is a multi-step process involving extraction and chromatography.
Experimental Protocol: Extraction and Chromatographic Separation
Objective: To isolate 7-epi-5-eudesmene-1β,11-diol from a biological source material.
Methodology:
-
Extraction:
-
The source material (e.g., dried and ground red algae) is exhaustively extracted with a series of solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction separates compounds based on their general polarity. Given its diol structure, 7-epi-5-eudesmene-1β,11-diol would be expected to be present in the more polar fractions (ethyl acetate and/or methanol).
-
-
Solvent Partitioning:
-
The crude extract from the most promising solvent is then subjected to liquid-liquid partitioning. For instance, a methanol extract would be partitioned between water and a water-immiscible organic solvent like dichloromethane or ethyl acetate to further remove highly polar or non-polar impurities.
-
-
Column Chromatography:
-
The resulting fraction is concentrated and subjected to column chromatography over a solid support, typically silica gel.
-
A solvent gradient is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is typically achieved using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly used for separating sesquiterpenoid diols.
-
The purity of the isolated compound is then confirmed by analytical HPLC.
-
Spectroscopic Data Acquisition and Interpretation
The definitive structure of an unknown compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Methodology:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the standard method. The instrument provides a highly accurate mass measurement, from which the molecular formula can be deduced. For 7-epi-5-eudesmene-1β,11-diol, the expected molecular formula is C₁₅H₂₆O₂.
Data Presentation:
| Parameter | Expected Value for C₁₅H₂₆O₂ |
| Molecular Formula | C₁₅H₂₆O₂ |
| Monoisotopic Mass | 238.1933 g/mol |
| Degrees of Unsaturat. | 3 |
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkane) | 2850-3000 |
| C=C Stretch (Alkene) | ~1640 |
| C-O Stretch (Alcohol) | 1000-1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon skeleton and the relative stereochemistry of the molecule.
Methodology:
-
A suite of NMR experiments is performed, typically in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms (methyl, methylene, methine, quaternary).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
-
Hypothetical NMR Data Summary for 7-epi-5-eudesmene-1β,11-diol (in CDCl₃):
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | ~75.0 | ~3.8 (dd) | C-2, C-5, C-9, C-10, C-14 | H-2, H-9, H-14 |
| 2 | ~30.0 | |||
| 3 | ~40.0 | |||
| 4 | ~35.0 | |||
| 5 | ~140.0 | - | H-1, H-4, H-6, H-7, H-14, H-15 | - |
| 6 | ~120.0 | ~5.5 (br s) | C-4, C-5, C-7, C-8, C-10 | H-4, H-7 |
| 7 | ~45.0 | |||
| 8 | ~25.0 | |||
| 9 | ~40.0 | |||
| 10 | ~40.0 | - | C-1, C-5, C-8, C-9, C-14 | - |
| 11 | ~72.0 | - | H-7, H-12, H-13 | - |
| 12 | ~28.0 | ~1.2 (s) | C-7, C-11, C-13 | H-7, H-13 |
| 13 | ~28.0 | ~1.2 (s) | C-7, C-11, C-12 | H-7, H-12 |
| 14 | ~20.0 | ~1.0 (s) | C-1, C-5, C-9, C-10 | H-1, H-9 |
| 15 | ~18.0 | ~1.8 (s) | C-3, C-4, C-5 | H-3, H-4 |
Note: The chemical shift values presented are hypothetical and based on known data for similar eudesmane sesquiterpenoids. Actual values may vary.
Logical Workflow for Structure Elucidation
The process of assembling the final structure from the spectroscopic data follows a logical sequence.
Structure Elucidation Workflow Diagram
Caption: Workflow for the structure elucidation of a natural product.
Step-by-Step Elucidation Logic
-
Molecular Formula and Unsaturation: HRESIMS establishes the molecular formula as C₁₅H₂₆O₂, indicating three degrees of unsaturation.
-
Functional Groups: IR spectroscopy confirms the presence of hydroxyl (-OH) groups and a carbon-carbon double bond (C=C). The ¹³C NMR spectrum would show two oxygenated carbons (one quaternary at C-11 and one methine at C-1) and two olefinic carbons (one quaternary at C-5 and one methine at C-6).
-
Fragment Assembly: Analysis of the COSY spectrum allows for the tracing of proton-proton coupling networks, defining structural fragments. For example, the protons on C-1, C-2, C-3, and C-4 would likely form a continuous spin system.
-
Carbon Skeleton Construction: HMBC correlations are pivotal in connecting the fragments. For instance, correlations from the methyl protons at C-14 to C-1, C-5, C-9, and C-10 would be crucial for placing this methyl group at the ring junction. Similarly, correlations from the olefinic proton at C-6 to surrounding carbons would define the position of the double bond.
-
Stereochemistry Determination:
-
The relative stereochemistry is deduced from NOESY data. For the β-orientation of the hydroxyl group at C-1, the proton at C-1 (H-1α) would show NOE correlations to protons on the α-face of the molecule, such as one of the protons at C-9.
-
The epi configuration at C-7 implies a stereochemistry opposite to the more common eudesmanols. The spatial relationship between H-7 and the adjacent methyl groups (C-14 and C-15) would be established through NOESY correlations.
-
The cis- or trans-fusion of the decalin ring system is determined by the NOE correlation (or lack thereof) between H-4 and the C-14 methyl group.
-
Conclusion
The structure elucidation of 7-epi-5-eudesmene-1β,11-diol, while not detailed in a specific, readily available publication, can be confidently approached using the standard and powerful suite of modern spectroscopic techniques. The combination of 2D NMR experiments provides an unambiguous pathway to assemble the carbon skeleton and determine the relative stereochemistry, leading to the final structural assignment. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to undertake the de novo structure elucidation of this and similar eudesmane sesquiterpenoids.
The intricate Pathway of Eudesmane Sesquenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, exhibit a wide array of biological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the eudesmane biosynthesis pathway, detailing the enzymatic transformations from the universal precursor, farnesyl pyrophosphate (FPP), to the characteristic eudesmane scaffold and its subsequent diversification. This document outlines key experimental protocols for the characterization of eudesmane synthases and presents available quantitative data on enzyme kinetics and product distribution.
The Core Biosynthetic Pathway: From Acyclic Precursor to Bicyclic Scaffold
The biosynthesis of all sesquiterpenoids, including the eudesmanes, begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The formation of the characteristic bicyclic eudesmane core is a two-phase process, initiated by a cyclase and often followed by an oxidase phase.
Phase 1: The Cyclase Phase
The key step in eudesmane biosynthesis is the intricate cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), specifically eudesmane synthases. This reaction cascade proceeds through a series of highly reactive carbocation intermediates.
The generally accepted mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the ionization of FPP, where the diphosphate group departs, generating a farnesyl carbocation.
-
Cyclization: The farnesyl carbocation undergoes a 1,10-cyclization to form a germacryl-A cation.
-
Second Cyclization and Formation of the Eudesmane Cation: A subsequent proton-initiated cyclization of the germacrene A intermediate leads to the formation of the pivotal eudesmane carbocation. This bicyclic carbocation serves as the common precursor to the vast array of eudesmane sesquiterpenoids.
-
Termination: The reaction is terminated by deprotonation or quenching with water, leading to the formation of the final eudesmane product(s). The specific outcome is determined by the active site architecture of the individual eudesmane synthase.
A single eudesmane synthase can often produce a spectrum of products from the common eudesmane carbocation intermediate through different deprotonation or rearrangement pathways.
Phase 2: The Oxidase Phase
Following the initial cyclization, the eudesmane scaffold can be further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups and other functionalities, dramatically increasing the structural and functional diversity of the eudesmane family. This "oxidase phase" is critical for the biosynthesis of many biologically active eudesmane sesquiterpenoids.[1]
Quantitative Insights into Eudesmane Biosynthesis
The efficiency and product specificity of eudesmane synthases are key determinants of the final profile of sesquiterpenoids produced in an organism. This information is critical for metabolic engineering efforts aimed at overproducing specific high-value compounds.
Enzyme Kinetic Parameters
| Enzyme | Source Organism | Major Product(s) | Km (µM) | kcat (s-1) | Reference |
| β-Eudesmol synthase | Zingiber zerumbet | β-Eudesmol | Data not available | Data not available | [2] |
| (+)-δ-Selinene synthase | Abies grandis | (+)-δ-Selinene | Data not available | Data not available | [3] |
Note: Specific Km and kcat values for these enzymes were not explicitly provided in the cited literature, highlighting a gap in the current body of research.
Product Distribution
A single eudesmane synthase can often generate multiple products from the shared eudesmane carbocation intermediate. The relative abundance of these products is a characteristic feature of each enzyme.
| Enzyme | Source Organism | Product | Percentage of Total Product | Reference |
| β-Eudesmol synthase | Zingiber zerumbet | β-Eudesmol | Major Product | [2][4] |
| 10-epi-γ-Eudesmol | By-product | [4] | ||
| α-Eudesmol | By-product | [4] | ||
| Aristolene | By-product | [4] | ||
| (+)-δ-Selinene synthase | Abies grandis | (+)-δ-Selinene | Major Product | [3] |
| Other sesquiterpenes | By-products | [3] |
Note: The exact percentages of by-products are often not quantified in initial characterization studies.
Experimental Protocols for Eudesmane Synthase Characterization
The identification and characterization of novel eudesmane synthases are fundamental to advancing our understanding of their biosynthesis and for their application in synthetic biology. A typical workflow involves gene identification, heterologous expression, enzyme purification, and in vitro characterization.
Heterologous Expression and Purification of Eudesmane Synthases
Objective: To produce sufficient quantities of active eudesmane synthase for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The coding sequence of the putative eudesmane synthase is codon-optimized for expression in a suitable host (e.g., Escherichia coli or Saccharomyces cerevisiae) and synthesized. The gene is then cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Host Transformation and Expression: The expression vector is transformed into the chosen host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The crude protein extract is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove unbound proteins, the tagged eudesmane synthase is eluted.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and product profile of the purified eudesmane synthase.
Methodology:
-
Reaction Setup: The assay is typically performed in a glass vial containing a buffered solution with the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and essential cofactors (e.g., Mg2+). A water-immiscible organic solvent (e.g., hexane or dodecane) is often overlaid to trap the volatile sesquiterpenoid products.
-
Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.
-
Product Extraction: The organic layer containing the sesquiterpenoid products is collected.
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra are compared to authentic standards and databases for product identification and quantification.
Steady-State Kinetic Analysis
Objective: To determine the Km and kcat of the eudesmane synthase for its substrate FPP.
Methodology:
-
Varying Substrate Concentrations: A series of enzyme assays are performed with a fixed enzyme concentration and varying concentrations of FPP.
-
Initial Velocity Measurement: The initial reaction velocities are determined by quantifying the amount of a major product formed over a time course where the reaction is linear.
-
Data Analysis: The initial velocities are plotted against the corresponding FPP concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration. A detailed protocol for this can be found in publications focusing on the kinetic characterization of sesquiterpene synthases.[5]
Conclusion and Future Directions
The biosynthesis of eudesmane sesquiterpenoids is a fascinating example of nature's ability to generate immense chemical diversity from a simple linear precursor. While the general pathway is understood, significant opportunities for further research remain. The discovery and characterization of new eudesmane synthases from diverse biological sources will undoubtedly reveal novel catalytic mechanisms and product profiles. A more systematic approach to determining and reporting the kinetic parameters and detailed product distributions of these enzymes is crucial for building a comprehensive understanding of their function. This knowledge will be instrumental for the successful metabolic engineering of microorganisms and plants for the sustainable production of valuable eudesmane-based pharmaceuticals and other high-value chemicals.
References
- 1. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-delta-selinene synthase - Wikipedia [en.wikipedia.org]
- 4. Beta-eudesmol synthase - Wikipedia [en.wikipedia.org]
- 5. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 7-Epi-5-eudesmene-1beta,11-diol (CAS: 87261-77-6)
A comprehensive analysis of the current scientific knowledge on the eudesmane-type sesquiterpenoid, 7-Epi-5-eudesmene-1beta,11-diol, intended for researchers, scientists, and drug development professionals.
Abstract
This compound, a natural sesquiterpenoid belonging to the eudesmane class, has been identified by its unique chemical structure and CAS number 87261-77-6. While this compound is commercially available for research purposes, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its biological activities, mechanism of action, and potential therapeutic applications. This technical guide serves to consolidate the currently available information on this compound and to highlight the broader context of eudesmane-type sesquiterpenoids, pointing towards potential areas of future research.
Chemical and Physical Properties
This compound is a bicyclic sesquiterpenoid with a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol .[1] Its structure is characterized by a eudesmane skeleton with hydroxyl groups at the C1 and C11 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87261-77-6 | [1][2][3][4] |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| SMILES Code | C[C@]12C(=C--INVALID-LINK--(C)O">C@@HCC1)--INVALID-LINK--CC[C@H]2O | [1] |
Biological Context: The Eudesmane Sesquiterpenoids
This compound belongs to the large and diverse class of eudesmane-type sesquiterpenoids. These natural products are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research.[5][6] Eudesmane sesquiterpenoids are known to possess a broad spectrum of biological activities, including:
-
Anti-inflammatory effects [5]
-
Anticancer and cytotoxic activities [5]
-
Antimicrobial and antiviral properties [5]
-
Hepatoprotective effects [2]
-
Insecticidal activity [5]
-
Anti-osteoclastogenesis activity [3]
The diverse biological activities of this compound class suggest that this compound may also possess interesting pharmacological properties worthy of investigation.
Known Biological Activities of this compound
Direct scientific studies detailing the biological activities of this compound are extremely limited. One source suggests potential antimicrobial activity against periodontopathic and cariogenic bacteria.[7] However, this information is not substantiated by peer-reviewed experimental data within the accessible literature.
Given the lack of specific data, a potential starting point for research would be to screen this compound in assays related to the known activities of other eudesmane sesquiterpenoids.
Potential Research Directions and Experimental Workflows
To elucidate the biological profile of this compound, a systematic approach is required. The following diagram outlines a potential experimental workflow for the initial investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eight new eudesmane- and eremophilane-type sesquiterpenoids from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pterodondiol | CAS:60132-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7epi5eudesmene1beta,11diol — TargetMol Chemicals [targetmol.com]
The Elusive Stereochemistry of 7-Epi-5-eudesmene-1β,11-diol: A Technical Overview of an Underexplored Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-5-eudesmene-1β,11-diol is a natural product belonging to the vast class of eudesmane sesquiterpenoids. While its chemical name and structure suggest a specific stereochemical arrangement, a thorough review of publicly available scientific literature reveals a significant lack of detailed experimental data for this particular compound. Its CAS number is 87261-77-6.[1] This guide aims to provide a comprehensive overview of the structural class to which 7-Epi-5-eudesmene-1β,11-diol belongs, outlining the general methodologies used to elucidate the stereochemistry of such molecules. Due to the absence of specific data for the target compound, this document will focus on the broader context of eudesmane sesquiterpenoids, their structural diversity, and the experimental protocols typically employed in their study.
The Eudesmane Skeleton: A Foundation of Stereochemical Complexity
Eudesmane sesquiterpenoids are characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. The stereochemistry of these molecules is complex, arising from multiple chiral centers within the fused ring system and on its substituents. The name "7-Epi-5-eudesmene-1β,11-diol" implies a specific relative and absolute configuration at several of these centers:
-
Eudesmene Core: A decahydronaphthalene ring system.
-
5-eudesmene: A double bond located at the C5 position.
-
1β-ol: A hydroxyl group at the C1 position with a beta orientation (projecting upwards from the plane of the ring).
-
11-ol: A hydroxyl group on the isopropyl side chain at C11.
-
7-Epi: An epimeric configuration at the C7 position, meaning the stereochemistry at this center is inverted relative to the more common eudesmane structure.
The precise absolute configuration of the entire molecule would typically be determined through a combination of spectroscopic and chiroptical techniques. An entry exists in the PubChem database for a related compound, "7-epi-ent-eudesmane-5,11-diol," which suggests the existence of its enantiomer.[2][3] The "ent-" prefix indicates that all stereocenters are inverted relative to the parent structure.
General Experimental Protocols for Stereochemical Elucidation of Eudesmane Sesquiterpenoids
The structural and stereochemical determination of novel eudesmane sesquiterpenoids relies on a suite of sophisticated analytical techniques. The following protocols are standard in the field of natural product chemistry.
Table 1: Spectroscopic and Chiroptical Data for a Hypothetical Eudesmane Diol
| Technique | Parameter | Hypothetical Data | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 0.8-1.2 (m, CH₃), 1.5-2.5 (m, CH₂, CH), 3.5-4.0 (m, CH-OH), 5.4 (br s, C=CH) | Provides information on the proton environment, including the number of protons, their connectivity, and their spatial relationships. |
| ¹³C NMR | Chemical Shift (δ) | 15-25 (CH₃), 20-45 (CH₂), 40-60 (CH), 60-80 (C-OH), 120-140 (C=C) | Determines the number and type of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | N/A | Establishes the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of substituents. |
| NOESY/ROESY | Correlation Peaks | N/A | Reveals through-space correlations between protons, which is crucial for determining the relative stereochemistry of the molecule. |
| X-ray Crystallography | Unit Cell Dimensions, Space Group | N/A | Provides the unambiguous three-dimensional structure of a crystalline compound, establishing both relative and absolute stereochemistry. |
| Circular Dichroism (CD) | Cotton Effects | N/A | Measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of chiral molecules by comparing experimental data to theoretical calculations. |
| Mass Spectrometry (MS) | m/z | 238.37 (for C₁₅H₂₆O₂) | Determines the molecular weight and elemental composition of the compound. |
Methodology for Isolation and Purification
The isolation of eudesmane sesquiterpenoids from natural sources, such as marine algae (e.g., Laurencia species)[4][5][6] and liverworts,[7][8] typically follows a standard workflow.
Caption: General workflow for the isolation and identification of natural products.
-
Extraction: The dried and powdered source material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.
-
Fractionation: The resulting fractions are subjected to column chromatography on silica gel or other stationary phases to further separate the components.
-
Chromatographic Separation: Final purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase to separate enantiomers.
-
Structure Elucidation: The pure compound is then analyzed using the spectroscopic methods outlined in Table 1.
Biological Activities of Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids have been reported to exhibit a wide range of biological activities, making them attractive targets for drug discovery. While no specific biological data has been found for 7-Epi-5-eudesmene-1β,11-diol, related compounds have shown potential as:
-
Anticancer agents [4]
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Antiviral agents
The investigation of these activities would typically involve a series of in vitro and in vivo assays.
Caption: A logical workflow for evaluating the biological activity of a natural product.
Conclusion
While 7-Epi-5-eudesmene-1β,11-diol is commercially available as a research chemical, the scientific literature lacks the detailed experimental data necessary to provide a complete stereochemical and biological profile. This guide has, therefore, presented a broader overview of the eudesmane class of sesquiterpenoids and the established methodologies for their study. Further research, including the isolation or synthesis of this specific compound followed by rigorous spectroscopic and biological analysis, is required to fully elucidate its properties and potential applications. The information presented here serves as a foundational guide for researchers interested in exploring the rich and complex field of eudesmane sesquiterpenoid chemistry.
References
- 1. 7-Epi-5-eudesmene-1beta,11-diol | TargetMol [targetmol.com]
- 2. PubChemLite - 7-epi-ent-eudesmane-5,11-diol (C15H28O2) [pubchemlite.lcsb.uni.lu]
- 3. 7-Epi-ent-eudesmane-5,11-diol | C15H28O2 | CID 10955696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laurane-derived sesquiterpenes from the marine red alga Laurencia tristicha (Rhodomelaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three ent-eudesmenones from the liverwort Plagiochila bifaria. | Semantic Scholar [semanticscholar.org]
- 8. Eudesmane-type sesquiterpenoids from the liverwort Lepidoziafauriana - PubMed [pubmed.ncbi.nlm.nih.gov]
Eudesmane Diols: A Comprehensive Technical Review of Their Isolation, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudesmane sesquiterpenoids, a diverse class of natural products characterized by a bicyclic decalin core, have garnered significant attention in the scientific community due to their wide range of biological activities. Among these, eudesmane diols represent a particularly interesting subgroup, exhibiting promising anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth literature review of eudesmane diols, focusing on their isolation from natural sources, detailed experimental protocols for their characterization and biological evaluation, and a summary of their therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Isolation and Structure Elucidation of Eudesmane Diols
Eudesmane diols are primarily isolated from plant sources, with notable examples found in species such as Alpinia oxyphylla, Salvia plebeia, and Sphagneticola trilobata. The general workflow for their isolation and purification involves extraction, fractionation, and chromatography, followed by structural elucidation using modern spectroscopic techniques.
Experimental Protocol: General Isolation and Purification
-
Extraction:
-
The dried and powdered plant material (e.g., aerial parts, fruits, or roots) is typically extracted with an organic solvent such as methanol or ethanol at room temperature or under reflux.
-
The resulting crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
-
Chromatography:
-
The bioactive fractions (often the ethyl acetate or n-hexane fractions) are subjected to multiple chromatographic steps for purification.
-
Column Chromatography: Silica gel column chromatography is commonly used as an initial purification step, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of semi-pure fractions is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
-
Experimental Protocol: Structure Elucidation
The definitive structure of isolated eudesmane diols is determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR provides information about the proton environments in the molecule, while ¹³C NMR reveals the number and types of carbon atoms.
-
2D NMR:
-
Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the molecule, helping to establish spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
Biological Activities of Eudesmane Diols
Eudesmane diols have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory properties of eudesmane diols are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (eudesmane diols) for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) is determined.
Several studies have shown that the anti-inflammatory effects of eudesmane derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[1]
-
Cell Culture and Seeding: RAW 264.7 cells are seeded on coverslips in a 24-well plate and cultured overnight.
-
Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS.
-
Immunofluorescence Staining:
-
The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with a DNA-binding dye like DAPI.
-
-
Microscopy and Analysis: The cellular localization of NF-κB is visualized using a fluorescence microscope. The inhibition of nuclear translocation by the test compound is observed as the retention of NF-κB in the cytoplasm.
Cytotoxic Activity
Eudesmane diols have also been investigated for their potential as anticancer agents. Their cytotoxic activity is typically assessed against a panel of human cancer cell lines using assays that measure cell viability.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the eudesmane diols for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory and cytotoxic activities of selected eudesmane diols and related compounds.
Table 1: Anti-inflammatory Activity of Eudesmane Derivatives (Inhibition of NO Production)
| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |
| epi-Eudebeiolide C | Salvia plebeia | RAW 264.7 | 17.9 | [1] |
| Unnamed Eudesmane | Alpinia oxyphylla | BV-2 | 21.63 - 60.70 | [2] |
| Unnamed Eudesmane | Artemisia princeps | BV-2 | 0.73 - 18.66 | [3] |
| Salplebeone A | Salvia plebeia | RAW 264.7 | 42.3 | [4] |
| Plebeiolide C | Salvia plebeia | RAW 264.7 | Moderate Inhibition | [5] |
| Plebeiafuran | Salvia plebeia | RAW 264.7 | Moderate Inhibition | [5] |
Table 2: Cytotoxic Activity of Eudesmane Derivatives
| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |
| Wedetrilide B analog | Wedelia trilobata | MCF-7, HeLa, A549 | Weak Activity | [6] |
| Wedetrilide C analog | Wedelia trilobata | MCF-7, HeLa, A549 | Weak Activity | [6] |
Note: The cytotoxic activity data for eudesmane diols specifically is limited in the reviewed literature. The table includes data for related eudesmanolides to provide a broader context of the potential of this class of compounds.
Biosynthesis of Eudesmane Diols
The biosynthesis of eudesmane diols, like other sesquiterpenoids, originates from farnesyl pyrophosphate (FPP). A key discovery has been the direct synthesis of eudesmane diols by a single sesquiterpene cyclase enzyme. For instance, a sesquiterpene cyclase from Tripterygium wilfordii (TwCS) has been shown to directly catalyze the conversion of FPP to cryptomeridiol, a representative eudesmane diol.[7] This enzymatic reaction represents a highly efficient pathway for the production of these compounds.
Conclusion
Eudesmane diols are a promising class of natural products with demonstrated anti-inflammatory and potential cytotoxic activities. This technical guide has provided a comprehensive overview of their isolation from natural sources, detailed experimental protocols for their characterization and biological evaluation, and a summary of their known bioactivities. The elucidation of their biosynthetic pathways, particularly the discovery of single-enzyme catalysis, opens up possibilities for their biotechnological production. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of eudesmane diols is warranted to fully explore their therapeutic potential for the development of new drugs to treat inflammatory diseases and cancer.
Visualizations
Caption: General workflow for the isolation and structural elucidation of eudesmane diols.
Caption: Inhibition of the NF-κB signaling pathway by eudesmane diols.
Caption: Biosynthesis of Cryptomeridiol from FPP by the TwCS enzyme.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Eudesmane Sesquiterpenoids from Salvia plebeia [acgpubs.org]
- 5. Four new eudesmane-type sesquiterpenes from the basal leaves of Salvia plebeia R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eudesmanolides and Other Constituents from the Flowers of Wedelia trilobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pervasive Presence of Eudesmane Sesquiterpenoids: A Taxonomic and Methodological Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, are widely distributed across the plant and microbial kingdoms, exhibiting a remarkable range of biological activities. Their intricate bicyclic framework, derived from the precursor farnesyl pyrophosphate, has made them a focal point for phytochemical, pharmacological, and synthetic research. This technical guide provides a comprehensive overview of the taxonomic distribution of eudesmane sesquiterpenoids, details key experimental methodologies for their study, and visualizes associated biological pathways and workflows.
Taxonomic Distribution
Eudesmane sesquiterpenoids are not confined to a single lineage but are found in a variety of terrestrial and marine organisms. The Asteraceae family stands out as a particularly rich source of these compounds.[1][2][3] Beyond the plant kingdom, these fascinating molecules have been isolated from fungi, liverworts, and marine invertebrates, highlighting their broad ecological significance.
Kingdom: Plantae
The plant kingdom is the primary reservoir of eudesmane sesquiterpenoids. Several families are notable for their production of these compounds:
-
Asteraceae (Compositae): This is the most prolific family for eudesmane sesquiterpenoids, with hundreds of compounds identified from various genera.[1][2][3] Species such as Artemisia princeps, Aster koraiensis, and those from the genus Ligularia are known to produce a wide array of these molecules.[4][5][6][7] Oxygenated eudesmanes are the major subclass within this family, contributing significantly to their diverse biological activities.[2]
-
Meliaceae: This family is another significant source, with approximately 27% of the sesquiterpenoids identified from this family being of the eudesmane type.[8] They are found in various parts of the plant, including the stem bark, leaves, and fruits of species like Dysoxylum densiflorum.[8][9]
-
Rutaceae: The root bark of Dictamnus dasycarpus from the Rutaceae family is a known source of eudesmane-type sesquiterpene glycosides.[10][11]
-
Apiaceae: The essential oil of Prangos heyniae, an endemic Turkish species, has been shown to contain a novel eudesmane-type sesquiterpene ketone.[12][13]
-
Apocynaceae: A new eudesmane sesquiterpene glycoside has been isolated from the roots of Parepigynum funingense.[14]
-
Hepatophyta (Liverworts): The Chinese liverwort Chiloscyphus polyanthus has yielded several previously undescribed ent-eudesmane sesquiterpenoids.[15]
Kingdom: Fungi
Fungi, particularly those from marine environments, are emerging as a promising source of novel eudesmane sesquiterpenoids.
-
Penicillium thomii: A marine-derived strain of this fungus has been found to produce new eudesmane-type sesquiterpenes.[16]
-
Aspergillus sp.: Marine-derived Aspergillus species are known to produce a variety of sesquiterpenoids, including those with a eudesmane skeleton.[17]
-
Polyporus brumalis: This wood-rotting fungus can synthesize eudesmane-type sesquiterpenoids like β-eudesmol.[18]
Kingdom: Animalia
The marine environment also harbors animals that are sources of eudesmane sesquiterpenoids, often through symbiotic relationships with microorganisms.
-
Anthozoa (Soft Corals): The Vietnamese soft coral Sinularia erecta has been shown to contain eudesmane sesquiterpenoids.[19]
Kingdom: Bacteria
-
Cyanobacteria: A new cyclic carbonate eudesmane-type sesquiterpene was isolated from marine filamentous cyanobacterial mats.[20][21]
Quantitative Data on Eudesmane Sesquiterpenoid Distribution
The following table summarizes the occurrence of selected eudesmane sesquiterpenoids across different taxa, providing a glimpse into their distribution. It is important to note that the yield of these compounds can vary significantly based on the plant part, geographical location, and extraction method.
| Family/Organism | Genus/Species | Compound(s) | Plant Part/Source | Reference |
| Plantae | ||||
| Asteraceae | Artemisia princeps | Artemargyinins A–F | - | [6] |
| Aster koraiensis | Askoseosides A–D | Flowers, Leaves | [4][5] | |
| Atractylodes macrocephala | Various eudesmanolides | Rhizomes | [22] | |
| Meliaceae | Dysoxylum densiflorum | Noreudesmane sesquiterpenoids | Fruits | [9] |
| Rutaceae | Dictamnus dasycarpus | Dictameudesmnosides A₁-E | Root bark | [10][11] |
| Apiaceae | Prangos heyniae | 3,7(11)-eudesmadien-2-one | Aerial parts (essential oil) | [12][13] |
| Apocynaceae | Parepigynum funingense | Funingensin A | Roots | [14] |
| Hepatophyta | Chiloscyphus polyanthus | ent-eudesmane sesquiterpenoids | - | [15] |
| Fungi | ||||
| Penicillium thomii | Thomimarines A-D | Marine-derived culture | [16] | |
| Polyporus brumalis | β-eudesmol | Culture on specific medium | [18] | |
| Animalia | ||||
| Anthozoa | Sinularia erecta | 3β,5α-dihydroxyeudesma-4(15),11-diene | - | [19] |
| Bacteria | ||||
| Cyanobacteria | Oscillatoriales | Eudesmacarbonate | Marine filamentous mats | [20][21] |
Experimental Protocols
The isolation and characterization of eudesmane sesquiterpenoids involve a series of chromatographic and spectroscopic techniques. The following are generalized protocols based on common practices in the field.
General Isolation and Purification Workflow
This workflow outlines the typical steps for isolating eudesmane sesquiterpenoids from a natural source.
Caption: A generalized workflow for the isolation and purification of eudesmane sesquiterpenoids.
Methodology:
-
Extraction: The dried and powdered biological material is typically extracted with organic solvents like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity. Eudesmane sesquiterpenoids are often found in the less polar fractions.
-
Fractionation: The active fractions are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).
-
Purification: Fractions containing the compounds of interest are further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure eudesmane sesquiterpenoids.[23] Centrifugal Partition Chromatography (CPC) can also be an effective technique for fractionation and purification.[23]
Structure Elucidation
The determination of the chemical structure of isolated eudesmane sesquiterpenoids relies on a combination of spectroscopic methods.
Caption: Key spectroscopic techniques for the structural elucidation of eudesmane sesquiterpenoids.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton and the relative stereochemistry of the molecule.[19][23][24]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.[19][23][24]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of the molecule.[20][24]
-
Electronic Circular Dichroism (ECD): In the absence of suitable crystals, ECD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute stereochemistry.[4][24]
Signaling Pathways
Eudesmane sesquiterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[22][25] A common mechanism for their anti-inflammatory action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][24]
NF-κB Signaling Pathway Inhibition
The diagram below illustrates a simplified model of how certain eudesmane sesquiterpenoids can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Simplified diagram of NF-κB pathway inhibition by eudesmane sesquiterpenoids.
Mechanism of Action:
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24] Certain eudesmane sesquiterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB and suppressing the inflammatory response.[24]
Conclusion
The taxonomic distribution of eudesmane sesquiterpenoids is vast, spanning across multiple kingdoms and highlighting their evolutionary significance. The Asteraceae family remains a principal source for these compounds, but ongoing research continues to unveil novel structures from diverse organisms, including marine fungi and bacteria. The standardized experimental protocols for their isolation and structural elucidation, coupled with a deeper understanding of their mechanisms of action, such as the inhibition of the NF-κB signaling pathway, underscore their potential as lead compounds in drug discovery and development. This guide provides a foundational resource for researchers dedicated to exploring the rich chemical and biological landscape of eudesmane sesquiterpenoids.
References
- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. New Sesquiterpene Glycosides from the Flowers of Aster koraiensis and Their Inhibition Activities on EGF- and TPA-Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Eudesmane-Type Sesquiterpene Glycosides from the Leaves of Aster koraiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rare noreudesmane sesquiterpenoids from the fruits of Dysoxylum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eudesmane-Type Sesquiterpene Glycosides from Dictamnus dasycarpus Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eudesmane-Type Sesquiterpene Glycosides from Dictamnus dasycarpus Turcz. [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. GCRIS [gcris.iyte.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. Ent-eudesmane sesquiterpenoids from the Chinese liverwort Chiloscyphus polyanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Eudesmane and aromadendrane sesquiterpenoids from the Vietnamese soft coral Sinularia erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eudesmacarbonate, a Eudesmane-Type Sesquiterpene from a Marine Filamentous Cyanobacterial Mat (Oscillatoriales) in the Florida Keys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - Eudesmacarbonate, a Eudesmane-Type Sesquiterpene from a Marine Filamentous Cyanobacterial Mat (Oscillatoriales) in the Florida Keys - American Chemical Society - Figshare [acs.figshare.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Epi-5-eudesmene-1beta,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a sesquiterpenoid natural product.[1][2] It has been isolated from Physalis alkekengi, a plant known for its diverse pharmacological properties.[1][2][3][4] While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the broader class of eudesmane (B1671778) sesquiterpenoids and other compounds from Physalis alkekengi exhibit significant biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[5][6][7][8][9][10] These application notes provide a summary of the known activities of related compounds and generalized protocols to guide the investigation of the biological potential of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 87261-77-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Potential Biological Activities and Data from Related Compounds
While quantitative data for this compound is not available, the following tables summarize the activities of other compounds isolated from Physalis alkekengi, providing a basis for potential research directions.
Cytotoxic Activity of Compounds from Physalis alkekengi
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Physalin B | HeLa, SMMC-7721, HL-60 | 0.51 µM, 0.86 µM, 1.12 µM | [11] |
| Withanolide 1 | A549, K562 | 1.9-4.3 µM | [6] |
| Withanolide 8 | A549, K562 | 1.9-4.3 µM | [6] |
| 7β-ethoxyl-isophysalin C | PC-3 | 8.26 µM | [12] |
Anti-inflammatory Activity of Compounds from Physalis alkekengi
| Compound/Extract | Model | Effect | Reference |
| Dichloromethane Extract | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [13] |
| Isophysalin B | LPS-stimulated RAW 264.7 cells | Significant decrease in TNF-α mRNA | [5] |
| Physalin A | LPS-stimulated RAW 264.7 cells | Decrease in TNF-α mRNA | [5] |
| 3′,7-dimethylquercetin | LPS-stimulated RAW 264.7 cells | Suppression of TNF-α and IL-1β mRNA | [5] |
| Physalisitins A-C | Cyclooxygenase-2 (COX-2) | Inhibition with IC₅₀ values of 3.22, 6.35, and 11.13 µM, respectively | [14] |
Antimicrobial Activity of Compounds from Physalis alkekengi
| Compound/Extract | Organism | Activity (MIC) | Reference |
| Physalin D | Gram-positive bacteria | 32-128 µg/mL | [7][15] |
| Methanol Extract | Gram-positive bacteria | 32-128 µg/mL | [7][15] |
| Dichloromethane Extract | Fungi | 256-512 µg/mL | [7][15] |
Experimental Protocols
The following are generalized protocols that can be adapted to study the biological activity of this compound.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, HeLa)
-
RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Anti-inflammatory Assay Protocol (Nitric Oxide Production in Macrophages)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay Protocol (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to the standard (e.g., 0.5 McFarland).
-
Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Hypothetical Workflow for Screening Biological Activities
Caption: A generalized workflow for investigating the biological activities of this compound.
Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, its structural class and origin from Physalis alkekengi suggest that it may possess cytotoxic, anti-inflammatory, and/or antimicrobial properties. The provided protocols and background information serve as a valuable resource for researchers to initiate investigations into the pharmacological potential of this natural product. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (1S,2S)-1,2-Dihydronaphthalene-1,2-diol-d<sub>6</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Inflammatory Effect of Three Isolated Compounds of Physalis alkekengi var. franchetii (PAF) in Lipopolysaccharide-Activated RAW 264.7 Cells [mdpi.com]
- 6. Isolation and characterization of cytotoxic withanolides from the calyx of Physalis alkekengi L. var franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two new physalin derivatives from Physalis alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New sesquiterpenoids with COX-2 inhibitory activity from the medical plant Physalis. alkekengi L. var. franchetii [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Assays Using 7-Epi-5-eudesmene-1β,11-diol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and databases did not yield specific quantitative data or established in vitro assay protocols for 7-Epi-5-eudesmene-1β,11-diol. The following application notes and protocols are based on methodologies commonly applied to the broader class of eudesmane sesquiterpenoids, to which 7-Epi-5-eudesmene-1β,11-diol belongs. These protocols provide a foundational framework for researchers to design and optimize their own in vitro studies for this specific compound.
Introduction to 7-Epi-5-eudesmene-1β,11-diol and Eudesmane Sesquiterpenoids
7-Epi-5-eudesmene-1β,11-diol is a natural product belonging to the eudesmane class of sesquiterpenoids. Eudesmane sesquiterpenoids are a diverse group of natural compounds that have been investigated for a range of biological activities, including cytotoxic and anti-inflammatory effects.[1] In vitro assays are essential first steps in characterizing the potential therapeutic effects of compounds like 7-Epi-5-eudesmene-1β,11-diol. This document outlines protocols for assessing its potential cytotoxic and anti-inflammatory properties.
Potential In Vitro Applications
Based on the known activities of related eudesmane sesquiterpenoids, promising areas of investigation for 7-Epi-5-eudesmene-1β,11-diol include:
-
Cytotoxicity Screening: Assessing the compound's ability to inhibit the proliferation of various cancer cell lines.
-
Anti-inflammatory Activity: Evaluating the compound's capacity to reduce inflammatory responses in cell-based models, such as inhibiting nitric oxide production in macrophages.
-
Mechanism of Action Studies: Investigating the underlying molecular pathways, such as the NF-κB signaling pathway, which is a common target for anti-inflammatory agents.[2][3][4]
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the study of 7-Epi-5-eudesmene-1β,11-diol.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[5][6][7]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
7-Epi-5-eudesmene-1β,11-diol stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 7-Epi-5-eudesmene-1β,11-diol in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol assesses the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: In inflammation, macrophages can be stimulated by LPS to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][11][12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
7-Epi-5-eudesmene-1β,11-diol stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 7-Epi-5-eudesmene-1β,11-diol for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. A preliminary MTT assay on RAW 264.7 cells is recommended to ensure that the observed NO inhibition is not due to cytotoxicity.[13]
Protocol 3: NF-κB Signaling Pathway Activity using a Luciferase Reporter Assay
This protocol investigates whether the compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.
Principle: This assay uses a cell line (e.g., HEK293T or A549) that is stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element. When NF-κB is activated (e.g., by TNF-α), it binds to this element and induces luciferase expression. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[14][15][16]
Materials:
-
A suitable host cell line (e.g., A549)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
7-Epi-5-eudesmene-1β,11-diol stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's instructions. Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 7-Epi-5-eudesmene-1β,11-diol for 1-2 hours.
-
Stimulation: Add an NF-κB activator (e.g., 10 ng/mL TNF-α) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly and Renilla luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Data Presentation
While no specific data for 7-Epi-5-eudesmene-1β,11-diol is available, the results from the described assays for related eudesmane sesquiterpenoids are typically presented in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for Eudesmane Sesquiterpenoids
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Artemilavanin F | PANC-1 | 9.69 ± 2.39[8] |
| PO-1 | HL-60 | 8.9[9] |
| 7-Epi-5-eudesmene-1β,11-diol | e.g., PANC-1 | To be determined |
| 7-Epi-5-eudesmene-1β,11-diol | e.g., HL-60 | To be determined |
Table 2: Hypothetical Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) |
|---|---|---|---|
| Epi-eudebeiolide C | NO Inhibition | RAW 264.7 | 17.9[17] |
| Pitlencoside A | NO Inhibition | BV-2 | 7.95[18] |
| 7-Epi-5-eudesmene-1β,11-diol | NO Inhibition | RAW 264.7 | To be determined |
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the study of eudesmane sesquiterpenoids.
Caption: NF-κB signaling pathway, a potential target for eudesmane sesquiterpenoids.
Caption: General workflow for in vitro evaluation of 7-Epi-5-eudesmene-1β,11-diol.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Epi-5-eudesmene-1beta,11-diol in Cancer Research
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a natural product belonging to the eudesmane class of sesquiterpenoids. While natural products are a rich source of novel therapeutic agents, including anti-cancer compounds, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the specific applications of this compound in cancer research.
Current database entries and supplier information primarily classify this compound as a natural product for general life sciences research.[1] There is a notable absence of published studies detailing its efficacy, mechanism of action, or potential as a therapeutic agent in oncology.
Quantitative Data
A thorough search of scientific literature and databases did not yield any quantitative data regarding the cytotoxic or anti-proliferative effects of this compound on cancer cell lines. Therefore, no data tables for IC50 values, apoptosis rates, or other relevant metrics can be provided at this time.
Experimental Protocols
The absence of published research on this compound in the context of cancer means there are no established experimental protocols for its use in this field. Researchers interested in investigating the potential of this compound would need to develop and validate their own methodologies. Below are generalized protocols that could serve as a starting point for such investigations.
Hypothetical Experimental Workflow for Initial Screening
The following diagram outlines a potential workflow for the initial evaluation of this compound's anti-cancer properties.
Proposed General Protocols
1. Cell Viability Assay (MTT/MTS)
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound for 24, 48, and 72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways
Due to the lack of research, the signaling pathways modulated by this compound are unknown. Should initial screening reveal anti-cancer activity, subsequent studies would be necessary to elucidate the underlying mechanisms. A hypothetical signaling pathway that is often implicated in apoptosis induced by natural products is presented below.
This compound represents an unexplored molecule in the field of cancer research. The provided notes and generalized protocols are intended to serve as a foundational guide for researchers wishing to investigate its potential anti-cancer properties. Significant experimental work is required to determine its efficacy, mechanism of action, and potential therapeutic value.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 7-Epi-5-eudesmene-1beta,11-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the eudesmane-type sesquiterpenoid, 7-Epi-5-eudesmene-1beta,11-diol, and detail the experimental protocols for its evaluation. The methodologies and potential mechanisms are based on studies of structurally similar compounds.
Introduction
This compound is a natural product belonging to the eudesmane class of sesquiterpenoids. Compounds within this class have garnered significant interest for their diverse biological activities, including anti-inflammatory effects. The protocols outlined below provide a framework for assessing the anti-inflammatory potential of this compound in a preclinical setting, primarily utilizing an in vitro model of inflammation in murine macrophage cells.
Potential Mechanism of Action
Based on studies of related eudesmane sesquiterpenoids, a primary anti-inflammatory mechanism is likely the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[1]
Figure 1: Proposed NF-κB signaling pathway and the potential inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound, based on typical values observed for similar eudesmane-type sesquiterpenoids.[1][4] This data serves as an illustrative example of expected results from the protocols described below.
| Parameter | Assay | Cell Line | Concentration/IC50 |
| Cytotoxicity | MTT Assay | RAW 264.7 | > 50 µM |
| NO Production Inhibition | Griess Assay | RAW 264.7 | IC50: 15-25 µM |
| iNOS Protein Expression | Western Blot | RAW 264.7 | Dose-dependent decrease |
| COX-2 Protein Expression | Western Blot | RAW 264.7 | Moderate decrease |
| NF-κB (p65) Nuclear Translocation | Immunofluorescence | RAW 264.7 | Inhibition at 20 µM |
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory properties of this compound.
General Experimental Workflow
Figure 2: General experimental workflow for assessing anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time (e.g., 24 hours for NO assay and Western blot).
-
Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Translocation
-
Grow RAW 264.7 cells on glass coverslips in a 12-well plate.
-
Treat the cells as described in section 4.2.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of the anti-inflammatory properties of this compound. The findings from these experiments will help to elucidate its mechanism of action and determine its potential as a therapeutic candidate for inflammatory diseases.
References
- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Effects of 7-Epi-5-eudesmene-1β,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-5-eudesmene-1β,11-diol is a sesquiterpenoid belonging to the eudesmane class of natural products. While direct studies on the antimicrobial properties of this specific compound are not extensively documented in current literature, the broader class of eudesmane sesquiterpenoids has demonstrated a wide range of biological activities, including notable antimicrobial effects.[1][2] Eudesmane-type sesquiterpenoids are significant constituents of many plant essential oils and extracts, which have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4]
These application notes provide a summary of the antimicrobial potential of related eudesmane compounds and detailed protocols for evaluating the antimicrobial efficacy of 7-Epi-5-eudesmene-1β,11-diol. The provided methodologies are based on standard antimicrobial susceptibility testing procedures and findings from research on structurally similar natural products.
Data Presentation: Antimicrobial Activity of Related Compounds
To provide a contextual framework, the following table summarizes the antimicrobial activity of essential oils and compounds isolated from Cryptomeria japonica, a known source of various terpenoids. This data can serve as a reference for designing experiments and interpreting potential results for 7-Epi-5-eudesmene-1β,11-diol.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cryptomeria japonica Essential Oil and its Constituents against Various Bacteria
| Test Substance | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Cryptomeria japonica Essential Oil | Gram-Positive Bacteria | 0.025–0.05 | 0.025–0.1 | [5] |
| Cryptomeria japonica Essential Oil | Gram-Negative Bacteria | 0.025–0.05 | 0.025–0.1 | [5] |
| Ferruginol | Various Bacteria | 0.0063–0.0125 | - | [6][7] |
| Sandaracopimarinol | Gram-Positive Bacteria | Strong Inhibition | - | [8] |
Note: "-" indicates data not reported.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of 7-Epi-5-eudesmene-1β,11-diol.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is designed to determine the lowest concentration of 7-Epi-5-eudesmene-1β,11-diol that visibly inhibits the growth of a microorganism.
Materials:
-
7-Epi-5-eudesmene-1β,11-diol
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Negative control (broth medium with solvent)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve 7-Epi-5-eudesmene-1β,11-diol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 5 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known antibiotic.
-
Negative Control: A well containing broth and the solvent used to dissolve the test compound.
-
Growth Control: A well containing only broth and the inoculum.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of the test compound that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the test compound that results in no microbial growth on the agar plate.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Relationship between MIC and MBC/MFC Assays.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize these protocols based on the specific microorganisms being tested and the solubility and stability of 7-Epi-5-eudesmene-1β,11-diol. All experiments should be conducted in accordance with standard laboratory safety procedures.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical composition and antimicrobial activity of the essential oil of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of 7-Epi-5-eudesmene-1beta,11-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a sesquiterpenoid natural product. The evaluation of its cytotoxic potential is a critical first step in assessing its viability as a potential therapeutic agent, particularly in the context of oncology. These application notes provide a comprehensive overview of standard methodologies for determining the cytotoxic and apoptotic effects of this compound on cancer cell lines. While specific data for this compound is not yet publicly available, the following protocols and guidelines present a robust framework for its investigation.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). Below is a template table for presenting such data for this compound against a panel of cancer cell lines.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
Experimental Protocols
Two key experiments to assess the cytotoxic and apoptotic effects of this compound are the MTT assay for cell viability and the Annexin V-FITC assay for apoptosis detection.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3)[3][4][5][6][7]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity and apoptosis testing.
Potential Signaling Pathway
Should this compound induce apoptosis, it may act through the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified version of this pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. static.igem.org [static.igem.org]
Application Notes & Protocols: Synthesis of 7-Epi-5-eudesmene-1β,11-diol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the synthesis of 7-Epi-5-eudesmene-1β,11-diol and its derivatives, based on modern synthetic strategies for eudesmane sesquiterpenoids. This document outlines a plausible synthetic pathway, detailed experimental protocols, and characterization data for key intermediates.
Introduction
Eudesmane sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic decalin core.[1] Many members of this family, including various diol derivatives, exhibit significant biological activities, making them attractive targets for synthetic chemistry and drug discovery. The synthesis of these complex molecules often involves the stereocontrolled construction of the decalin framework followed by strategic functionalization.
This document details a synthetic approach to 7-Epi-5-eudesmene-1β,11-diol, leveraging a divergent strategy that allows for the synthesis of various oxidized eudesmane congeners from a common intermediate.[1][2][3] The methodology relies on an asymmetric tandem Michael addition-Aldol sequence and a gold-catalyzed Alder-ene cyclization to establish the core structure, followed by late-stage olefin functionalization.[1][2][3]
Proposed Synthetic Pathway
The proposed synthesis of 7-Epi-5-eudesmene-1β,11-diol commences with the construction of a key hydroxy-functionalized decalin intermediate. This intermediate, possessing two reactive olefins, serves as a versatile platform for late-stage functionalization to access a variety of eudesmane derivatives. The overall synthetic strategy is depicted in the workflow below.
Caption: Proposed synthetic workflow for 7-Epi-5-eudesmene-1β,11-diol and its derivatives.
Experimental Protocols
The following protocols are adapted from the divergent synthesis of eudesmane sesquiterpenoids as described by Panigrahi and Pulukuri.[1][4]
Protocol 1: Synthesis of the Hydroxy-functionalized Decalin Precursor
This protocol details the asymmetric copper-catalyzed 1,4-addition of homoprenyl magnesium bromide to 3-methylcyclohexenone, followed by an aldol reaction with formaldehyde to generate the key decalin precursor.[1]
Materials:
-
3-Methylcyclohexenone
-
Homoprenyl magnesium bromide
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·toluene)
-
N-Heterocyclic carbene (NHC) ligand (e.g., as described in the literature[1])
-
Formaldehyde (as paraformaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂·toluene and the NHC ligand in anhydrous THF.
-
Cool the solution to the specified reaction temperature (e.g., -20 °C) and add a solution of 3-methylcyclohexenone in anhydrous THF.
-
Slowly add a solution of homoprenyl magnesium bromide in THF to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the diastereomeric decalin precursors.
Protocol 2: Gold-Catalyzed Alder-Ene Cyclization to form the Eudesmane Core
This protocol describes the cyclization of the decalin precursor to form the eudesmane diene intermediate.
Materials:
-
Hydroxy-functionalized decalin precursor
-
Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxy-functionalized decalin precursor in anhydrous DCM in a flame-dried flask under argon.
-
Add the gold(I) catalyst to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the eudesmane diene intermediate.
Protocol 3: Synthesis of 7-Epi-5-eudesmene-1β,11-diol via Epoxidation and Reductive Opening
This protocol outlines the conversion of the eudesmane diene intermediate to the target diol.
Materials:
-
Eudesmane diene intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent (e.g., VO(acac)₂/t-BuOOH for selective epoxidation[1])
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Epoxidation: Dissolve the eudesmane diene intermediate in a suitable solvent like DCM. Cool the solution to 0 °C and add m-CPBA portion-wise. Stir the reaction until the starting material is consumed. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the epoxide intermediate.
-
Reductive Opening: To a solution of the epoxide intermediate in anhydrous Et₂O or THF at 0 °C, add LiAlH₄ portion-wise. Stir the reaction at room temperature until completion. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water. Stir until a white precipitate forms. Add anhydrous Na₂SO₄, filter the solid, and wash with Et₂O. Concentrate the filtrate and purify the residue by silica gel column chromatography to afford 7-Epi-5-eudesmene-1β,11-diol.
Data Presentation
The following tables summarize hypothetical quantitative data for the key steps in the synthesis. Actual yields and spectroscopic data would need to be determined experimentally.
Table 1: Reaction Yields for the Synthesis of 7-Epi-5-eudesmene-1β,11-diol
| Step | Product | Yield (%) |
| Asymmetric Tandem Michael Addition-Aldol | Hydroxy-functionalized Decalin Precursor | 45% (diastereomer 1) |
| Au(I)-catalyzed Alder-Ene Cyclization | Eudesmane Diene Intermediate | ~85-95% |
| Selective Epoxidation | Epoxide Intermediate | ~90-95% |
| Reductive Epoxide Opening | 7-Epi-5-eudesmene-1β,11-diol | ~95% |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Eudesmane Diene Intermediate | Signals corresponding to olefinic protons, allylic protons, and methyl groups characteristic of the eudesmane core. | Resonances for sp² carbons of the double bonds, and sp³ carbons of the bicyclic system. | Calculated for C₁₅H₂₄O [M+H]⁺ |
| Epoxide Intermediate | Disappearance of one set of olefinic proton signals and appearance of signals corresponding to the epoxide ring protons. | Disappearance of two sp² carbon signals and appearance of two sp³ signals for the epoxidized carbons. | Calculated for C₁₅H₂₄O₂ [M+H]⁺ |
| 7-Epi-5-eudesmene-1β,11-diol | Upfield shift of protons adjacent to the newly formed hydroxyl groups. | Appearance of signals corresponding to carbons bearing the hydroxyl groups. | Calculated for C₁₅H₂₆O₂ [M+H]⁺ |
Visualization of Key Processes
The following diagrams illustrate the logical flow of the key chemical transformations.
Caption: Formation of the Eudesmane Core.
Caption: Conversion to the Target Diol.
Disclaimer: These protocols are based on published literature for similar compounds and should be adapted and optimized for the specific synthesis of 7-Epi-5-eudesmene-1β,11-diol. All experiments should be conducted by trained personnel in a properly equipped laboratory with appropriate safety precautions.
References
Probing Biological Systems with 7-Epi-5-eudesmene-1beta,11-diol: A Guide for Researchers
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a member of the eudesmane-type sesquiterpenoid family, a diverse class of natural products.[1] While specific biological data for this compound is not extensively documented in current literature, the broader eudesmane sesquiterpenoid class has garnered significant attention for a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a chemical probe. The application notes and protocols described herein are based on the known activities of structurally related eudesmane sesquiterpenoids and serve as a foundational framework for investigating the specific biological functions of this compound.
Application Notes
Potential Biological Activities
Based on the activities of related compounds, this compound could be investigated as a modulator of several key signaling pathways implicated in disease.
-
Anti-inflammatory Activity: Many eudesmane sesquiterpenoids exhibit anti-inflammatory effects. This compound could potentially inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK.
-
Anticancer Activity: The anticancer properties of this class of compounds suggest that this compound may induce apoptosis, inhibit cell proliferation, or sensitize cancer cells to chemotherapy.
-
Neuroprotective Effects: Certain eudesmane-type sesquiterpenoids have demonstrated neuroprotective capabilities. Investigations could explore the potential of this compound to mitigate oxidative stress and neuronal cell death.
Physicochemical Properties and Handling
While specific data for this compound is limited, general properties for this class of compounds should be considered for experimental design.
| Property | Recommendation |
| Solubility | Typically soluble in organic solvents such as DMSO, ethanol, and methanol. For aqueous buffers, prepare a concentrated stock in DMSO and dilute to the final working concentration. |
| Storage | Store as a solid at -20°C. In solution (e.g., in DMSO), store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Purity and Identity | Verify the purity and identity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC before use in biological assays. |
| Control Compounds | Due to the lack of a known inactive stereoisomer, it is recommended to use vehicle controls (e.g., DMSO) and to test the compound across a range of concentrations to establish dose-response relationships. |
Experimental Protocols
The following protocols are generalized methodologies for investigating the potential biological activities of this compound.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on cell viability and proliferation, which is a crucial first step in evaluating its potential as an anticancer agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Cell Viability Assay Workflow
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate if this compound induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Hypothetical Apoptosis Pathway
Protocol 3: NF-κB Reporter Assay
This protocol is designed to determine if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Compare the luciferase activity in the compound-treated groups to the stimulated control group.
References
Application Notes & Protocols: Pharmacological Screening of 7-Epi-5-eudesmene-1beta,11-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a sesquiterpenoid of the eudesmane class. While specific pharmacological data for this compound is not extensively documented, the broader class of eudesmane-type sesquiterpenoids is known for a variety of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1] This document outlines a proposed pharmacological screening workflow and detailed protocols for evaluating the potential therapeutic properties of this compound. The provided data is hypothetical and serves to illustrate the application of these protocols.
Pharmacological Screening Workflow
The proposed screening cascade for this compound is designed to first assess its cytotoxic potential, followed by evaluation of its anti-inflammatory and antibacterial activities. This tiered approach ensures that any observed biological activity is not a byproduct of general cytotoxicity.
Caption: General workflow for the pharmacological screening of this compound.
Data Presentation
The following tables present hypothetical data for the pharmacological screening of this compound.
Table 1: Cytotoxicity of this compound against HeLa Cells
| Concentration (µM) | % Cell Viability | Standard Deviation |
| 1 | 98.5 | ± 2.1 |
| 10 | 95.2 | ± 3.5 |
| 25 | 88.7 | ± 4.2 |
| 50 | 75.4 | ± 5.1 |
| 100 | 45.1 | ± 3.8 |
| IC50 (µM) | >100 |
Table 2: In Vitro Anti-inflammatory Activity
| Assay Type | Test Substance | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Protein Denaturation | This compound | 50 | 25.3 | 85.2 |
| 100 | 58.9 | |||
| Diclofenac Sodium (Standard) | 50 | 45.1 | 48.7 | |
| 100 | 85.4 | |||
| Membrane Stabilization | This compound | 50 | 30.1 | 78.5 |
| 100 | 63.7 | |||
| Indomethacin (Standard) | 50 | 52.6 | 45.3 | |
| 100 | 90.2 |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration)
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Gentamicin (Standard) |
| Staphylococcus aureus (ATCC 25923) | 64 | 0.5 |
| Escherichia coli (ATCC 25922) | 128 | 1 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[1][2][3]
Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against compound concentration.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
This protocol is based on the principle that protein denaturation is a hallmark of inflammation.[4][5][6]
Objective: To evaluate the ability of this compound to inhibit protein denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (as a standard)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Control: A similar volume of distilled water is used as the control. Diclofenac sodium is used as the standard drug.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
Antibacterial Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[7][8][9][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
This compound
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Gentamicin (as a standard)
Procedure:
-
Compound Dilution: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. Add 100 µL of a stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with 10 µL of the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway
The following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. Eudesmane-type sesquiterpenoids may exert their anti-inflammatory effects by modulating this pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ijcrt.org [ijcrt.org]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
"protocol for dissolving 7-Epi-5-eudesmene-1beta,11-diol for experiments"
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-5-eudesmene-1beta,11-diol is a member of the eudesmane class of sesquiterpenoids, a diverse group of natural products known for their wide range of biological activities.[1][2][3] Eudesmane sesquiterpenoids have demonstrated potential as anti-inflammatory, anticancer, and anti-neuroinflammatory agents.[4][5][6][7] The mechanism of action for many eudesmane sesquiterpenoids involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in cellular responses to inflammation and stress.[4][5]
These application notes provide a detailed protocol for the dissolution of this compound for use in various experimental settings, particularly for in vitro cell-based assays. Adherence to proper dissolution and storage procedures is crucial for obtaining reproducible and reliable experimental results.
Compound Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem |
| Molecular Weight | 238.37 g/mol | [4] |
| CAS Number | 87261-77-6 | [4] |
| Appearance | Powder | [5] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][8] |
| Storage (Powder) | -20°C for up to 3 years | [4][9] |
| Storage (In Solvent) | -80°C for up to 1 year | [4][9] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution can then be used for subsequent dilutions in aqueous buffers or cell culture media for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.38 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 1 mL x 238.37 g/mol = 2383.7 µg = 2.38 mg
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution from 2.38 mg, add 1 mL of DMSO.
-
-
Mixing:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
-
Storage:
Note on Working Solutions:
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
Visualizations
Experimental Workflow for In Vitro Cell-Based Assays
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 87261-77-6 | ScreenLib [screenlib.com]
- 9. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Epi-5-eudesmene-1beta,11-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Epi-5-eudesmene-1beta,11-diol.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from its Diastereomers
| Potential Cause | Recommended Solution |
| Co-elution of Stereoisomers: The similar polarity of diastereomers makes separation by standard chromatography challenging. | 1. Optimize Chromatographic Conditions: - Column: Utilize high-resolution columns, such as chiral columns or columns with a different stationary phase (e.g., C18, phenyl-hexyl). - Mobile Phase: Employ gradient elution with a shallow gradient to enhance resolution. Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to improve selectivity.2. Alternative Chromatographic Techniques: - Centrifugal Thin Layer Chromatography (CTLC): This technique can offer better separation for closely related compounds.[1] - Semipreparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often effective for separating stereoisomers.[1]3. Derivatization: Chemically modify the diol to create derivatives with greater differences in polarity, facilitating easier separation. |
| Inadequate Method Development: The selected chromatographic method may not be suitable for separating the specific epimers. | 1. Systematic Screening: Perform a systematic screening of different columns and mobile phases.[2]2. Consult Literature: Review published methods for the separation of similar eudesmane sesquiterpenoid diastereomers.[1][3][4] |
Issue 2: Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Degradation of the Compound: this compound may be unstable under certain conditions (e.g., high temperature, extreme pH). | 1. Mild Purification Conditions: Use moderate temperatures during extraction and solvent removal.2. pH Control: Maintain a neutral pH during extraction and purification steps. |
| Losses During Multi-step Purification: Each purification step can contribute to a decrease in the overall yield. | 1. Minimize Steps: If possible, reduce the number of purification steps.2. Optimize Each Step: Ensure each step is optimized for maximum recovery. |
| Irreversible Adsorption on Stationary Phase: The compound may strongly adhere to the column material. | 1. Change Stationary Phase: Test different stationary phases to find one with less affinity for the compound.2. Use Additives: Add a competitive agent to the mobile phase to reduce strong interactions. |
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of eudesmane sesquiterpenoids like this compound from a natural source?
A1: A typical workflow involves a multi-step process starting with extraction and progressively enriching the target compound.[5] The general steps are:
-
Extraction: The raw plant material is macerated with a solvent like ethanol to extract a wide range of secondary metabolites.[5]
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds into different fractions based on their polarity.[5]
-
Column Chromatography: The fraction containing the target compound is subjected to column chromatography (e.g., silica gel, reversed-phase) for further separation.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, which offers high resolution.[6]
Q2: How can I remove highly polar impurities from my sample?
A2: Liquid-liquid extraction is an effective method. You can wash an organic solution of your compound with water or brine to remove highly polar impurities. Alternatively, passing the mixture through a short plug of silica gel can retain the polar impurities while allowing the less polar compound to elute.
Q3: My target compound is eluting very late from the reversed-phase HPLC column. What can I do?
A3: A late-eluting peak in reversed-phase HPLC suggests that the compound is quite non-polar or is interacting strongly with the stationary phase. To decrease the retention time, you can:
-
Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
If using an isocratic method, switch to a gradient method that starts with a higher aqueous composition and ramps up to a higher organic composition.
-
Consider a different stationary phase that is less retentive for your compound.
Q4: What are the key challenges in purifying this compound?
A4: The primary challenges include:
-
Separation from its epimer: The "7-Epi" designation indicates it is an epimer, a type of stereoisomer that can be very difficult to separate due to similar physical and chemical properties.
-
Presence of other closely related sesquiterpenoids: Natural extracts are complex mixtures, and isolating a single compound requires multiple, high-resolution purification steps.[7]
-
Potential for degradation: Sesquiterpenoids can be sensitive to heat, light, and pH, leading to degradation during the purification process.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound, the following table provides a general overview of expected yields at different stages of sesquiterpenoid purification based on literature for similar compounds.
| Purification Stage | Typical Purity (%) | Typical Recovery (%) | Common Techniques |
| Crude Extract | 1 - 5 | 80 - 95 | Maceration, Soxhlet Extraction |
| Liquid-Liquid Partitioning | 10 - 30 | 60 - 80 | Separatory Funnel Extraction |
| Silica Gel Column Chromatography | 50 - 80 | 40 - 70 | Flash or Gravity Chromatography |
| Preparative HPLC | > 95 | 70 - 90 (of the loaded fraction) | Reversed-Phase or Normal-Phase HPLC |
Experimental Protocols
Protocol 1: General Extraction and Liquid-Liquid Partitioning
This protocol describes a general procedure for the initial extraction and fractionation of plant material to enrich for sesquiterpenoids.
-
Materials:
-
Dried and powdered plant material
-
95% Ethanol
-
Petroleum Ether
-
Ethyl Acetate
-
n-Butanol
-
Distilled Water
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Extraction: Macerate the dried, powdered plant material with 95% ethanol at room temperature for 3 days. Repeat the extraction three times to ensure exhaustive extraction.[5]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[5]
-
Suspension: Suspend the crude extract in distilled water.[5]
-
Partitioning: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:[5]
-
First, partition with petroleum ether to remove non-polar compounds like fats and waxes.
-
Next, partition the remaining aqueous layer with ethyl acetate. This fraction often contains medium-polarity compounds, including many sesquiterpenoids.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Stability of 7-Epi-5-eudesmene-1beta,11-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 7-Epi-5-eudesmene-1beta,11-diol in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. In solvent, it should be stored at -80°C.
Q2: In which common laboratory solvents can I dissolve this compound?
Q3: How can I determine the stability of this compound in my solvent of choice?
To determine the stability, you should conduct a stability study where the concentration of the compound is monitored over time under specific storage conditions (e.g., temperature, light exposure). A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for this purpose.[1][2]
Q4: What factors can influence the stability of this compound in solution?
Several factors can affect the stability of sesquiterpenoids in solution, including:
-
pH: Both acidic and alkaline conditions can catalyze degradation. For similar compounds, a slightly acidic pH (around 5.5) may offer better stability.
-
Solvent Type: The choice of solvent can impact stability. For example, the presence of water can lead to hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or fluorescent light can cause photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q5: What are the likely degradation pathways for a sesquiterpenoid like this compound?
The most common degradation pathways for compounds with similar functional groups are hydrolysis and oxidation.[3] Hydrolysis may occur at ester or ether linkages if present, while oxidation can be initiated by exposure to air and light.
Troubleshooting Guides
Issue: I am observing a rapid decrease in the concentration of this compound in my solution.
-
Possible Cause: The chosen solvent or pH may not be optimal for stability. The storage conditions (temperature, light) might be too harsh.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored at a low temperature (e.g., 4°C, -20°C, or -80°C) and protected from light.
-
Evaluate Solvent: If using an aqueous buffer, consider conducting a pH stability study to find the optimal pH range. If possible, minimize water content by using a co-solvent system.
-
Consider Antioxidants: If oxidative degradation is suspected, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might improve stability.
-
Issue: I see new peaks appearing in my HPLC chromatogram over time.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound and the new peaks.
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help in confirming that the new peaks are indeed related to your compound and allows for the development of a stability-indicating method.[1][2]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information on the new peaks, which can help in identifying the structure of the degradation products.
-
Issue: The peak shape of this compound is poor in my HPLC analysis.
-
Possible Cause: The mobile phase composition may not be optimal, or the compound might be interacting with the column.
-
Troubleshooting Steps:
-
Mobile Phase pH: For reversed-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve the peak shape of acidic or neutral compounds.
-
Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to achieve better retention and peak shape.
-
Column Choice: Experiment with different column chemistries (e.g., C18, C8, Phenyl) to find the one that provides the best separation and peak shape.
-
Data Presentation
When presenting your stability data, a clear and structured table is recommended for easy comparison. Below is a template you can use to record your findings.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent System | Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| Methanol | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| DMSO | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| Acetonitrile | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| PBS (pH 7.4) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| Acetate Buffer (pH 5.5) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents
This protocol outlines a general procedure to assess the stability of this compound in various solvents over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Preparation: Aliquot the stock solution into separate vials for each solvent to be tested (e.g., methanol, DMSO, acetonitrile, PBS pH 7.4, acetate buffer pH 5.5). The final concentration should be suitable for HPLC analysis.
-
Storage: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a suitable wavelength (determined by a UV scan of the compound).
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating HPLC method.[1][2] The goal is to achieve 5-20% degradation of the compound.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified period.
-
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration. Analyze using the developed HPLC method to check for the separation of the parent compound from any degradation products.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways for the compound.
References
"troubleshooting 7-Epi-5-eudesmene-1beta,11-diol NMR signal overlap"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the NMR analysis of complex sesquiterpenoids, with a specific focus on resolving signal overlap for compounds like 7-Epi-5-eudesmene-1beta,11-diol.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of eudesmane-type sesquiterpenoids like this compound often poorly resolved?
A1: Eudesmane sesquiterpenoids possess a rigid bicyclic core with numerous methylene (-CH2-) and methine (-CH-) groups in chemically similar environments. This leads to their proton signals appearing in a narrow chemical shift range, typically between 1.0 and 2.5 ppm, resulting in significant signal overlap and the formation of complex, unresolved multiplets.[1]
Q2: What are the initial steps to mitigate minor signal overlap in my 1H NMR spectrum?
A2: Before resorting to more complex experiments, simple adjustments to sample preparation and acquisition parameters can often improve spectral resolution:
-
Change the Solvent: Switching to a deuterated solvent with different properties (e.g., from CDCl3 to benzene-d6 or methanol-d4) can induce differential chemical shifts, potentially resolving overlapping signals.[2]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the conformation of the molecule and affect chemical shifts, which may lead to better signal dispersion.[3]
-
Adjust Sample Concentration: High sample concentrations can cause line broadening. Diluting the sample may improve resolution.[4]
Q3: When should I consider using 2D NMR techniques?
A3: If the initial steps do not resolve the signal overlap, 2D NMR experiments are the next logical step. These techniques disperse the signals across a second dimension, providing much greater resolution and enabling the unambiguous assignment of individual protons and carbons.[5][6]
Troubleshooting Guide: Severe Signal Overlap in this compound
Issue: The aliphatic region (approx. 1.0-2.5 ppm) of the 1H NMR spectrum of this compound is a complex multiplet, making it impossible to assign individual proton signals and determine coupling constants.
Predicted NMR Data for this compound
The following table presents predicted 1H and 13C NMR chemical shifts for this compound, based on data from structurally similar eudesmane diols. This data can help identify regions prone to overlap.
| Position | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) | Multiplicity | Likely Overlapping Regions |
| 1 | ~75 | ~3.5 | br s | No |
| 2 | ~30 | ~1.6-1.8 | m | Yes (with H-3, H-6, H-8, H-9) |
| 3 | ~35 | ~1.5-1.7 | m | Yes (with H-2, H-6, H-8, H-9) |
| 4 | ~40 | - | - | - |
| 5 | ~140 | ~5.4 | br s | No |
| 6 | ~25 | ~1.9-2.1 | m | Yes (with H-2, H-3, H-8, H-9) |
| 7 | ~50 | ~1.4 | m | Yes (with H-8, H-9) |
| 8 | ~22 | ~1.5-1.7 | m | Yes (with H-2, H-3, H-6, H-9) |
| 9 | ~42 | ~1.6-1.8 | m | Yes (with H-2, H-3, H-6, H-8) |
| 10 | ~38 | - | - | - |
| 11 | ~72 | - | - | - |
| 12 | ~28 | ~1.2 | s | No |
| 13 | ~28 | ~1.2 | s | No |
| 14 | ~16 | ~1.0 | s | No |
| 15 | ~22 | ~1.7 | s | Yes (with aliphatic protons) |
Recommended 2D NMR Experiments
To resolve the signal overlap, a series of 2D NMR experiments is recommended. The following workflow illustrates the logical progression of these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Eudesmane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of eudesmane isomers.
Frequently Asked Questions (FAQs)
Q1: What are eudesmane isomers and why are they difficult to separate?
A1: Eudesmane sesquiterpenoids are a large class of natural products with a shared bicyclic carbon skeleton.[1] Eudesmane isomers are molecules that have the same chemical formula but differ in the spatial arrangement of their atoms. This includes:
-
Structural Isomers: Atoms are connected in a different order (e.g., different positions of double bonds or functional groups).
-
Stereoisomers: Atoms have the same connectivity but differ in their 3D orientation. This category includes enantiomers (non-superimposable mirror images) and diastereomers (not mirror images).[2]
Their structural similarity results in very close physicochemical properties, making them challenging to separate using standard chromatographic techniques.[3] Effective separation often requires highly selective stationary phases and precisely optimized mobile phases.
Q2: What is the best starting point for developing an HPLC method for eudesmane isomers?
A2: A good starting point is a reversed-phase (RP) method using a C18 column.[3][4]
-
Column: A high-purity silica C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). Acetonitrile often provides different selectivity than methanol and can be advantageous for separating isomers.
-
Initial Gradient: Start with a shallow gradient, for example, 50-70% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically between 210-254 nm, depending on the chromophores present in your specific isomers.
For enantiomeric separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are a versatile starting point for chiral method development.[5][6]
Q3: When should I use normal-phase HPLC instead of reversed-phase?
A3: Normal-phase (NP-HPLC) can be particularly effective for separating non-polar structural isomers where reversed-phase fails to provide adequate resolution.[3] NP-HPLC utilizes a polar stationary phase (like silica or cyano) and a non-polar mobile phase (e.g., hexane/isopropanol). It is highly sensitive to small structural differences, which can be advantageous for isomer separation. However, NP-HPLC is often more sensitive to water content in the mobile phase, which can lead to retention time variability.[7]
Q4: How do I choose between isocratic and gradient elution?
A4:
-
Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where all isomers elute relatively close to each other with good resolution. It is simpler to set up and transfer between systems.
-
Gradient Elution (mobile phase composition changes over time) is preferred for complex samples containing isomers with a wide range of polarities or when analyzing crude extracts.[3] A shallow gradient is often key to resolving closely eluting isomers.
Troubleshooting Guides
Problem 1: Poor or No Resolution Between Isomer Peaks
Q: My eudesmane isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
A: This is the most common challenge. Here are the steps to address it, starting with the simplest adjustments.
-
Optimize the Mobile Phase Strength:
-
Is the retention factor (k') optimal? If peaks elute too early (k' < 2), there is not enough interaction with the stationary phase. Decrease the percentage of the organic solvent (acetonitrile/methanol) in the mobile phase.
-
Try a shallower gradient. If using a gradient, decrease the rate of change (e.g., from a 2%/min to a 0.5%/min ramp). This gives the isomers more time to interact differently with the column.
-
-
Change the Organic Modifier:
-
Are you using methanol? Switch to acetonitrile, or vice-versa. These solvents have different polarities and can alter the selectivity (α), which is crucial for isomer separation. You can also try mixtures of the two.
-
-
Adjust the Mobile Phase pH (for ionizable isomers):
-
Do your isomers have acidic or basic functional groups? The ionization state of an analyte can dramatically affect its retention.[8][9] Adding a buffer to control the mobile phase pH is critical. For consistent results, the mobile phase pH should be at least 1-2 pH units away from the analyte's pKa. Common volatile buffers for LC-MS compatibility include formic acid (for acidic pH) or ammonium acetate/formate (for near-neutral pH).
-
-
Change the Stationary Phase:
-
Are you using a standard C18 column? Other stationary phases can offer different selectivities. Consider a phenyl-hexyl phase for aromatic isomers or an embedded polar group (e.g., RP-Amide) column. For geometric isomers, a phase with shape-selectivity might work well.[2]
-
For enantiomers, you must use a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are common choices for separating chiral natural products.[5][6]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing (asymmetry factor > 1.2). What is the cause and how can I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[10]
-
Check for Silanol Interactions (especially with basic compounds):
-
Residual silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[10][11]
-
Solution: Add a mobile phase additive like triethylamine (TEA) (not suitable for LC-MS) or use a modern, high-purity, end-capped column. Lowering the mobile phase pH (e.g., to pH 3 with formic acid) can also suppress silanol ionization.[10]
-
-
Rule out Column Overload:
-
Injecting too much sample can saturate the stationary phase and lead to broad, tailing, or fronting peaks.
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.[10]
-
-
Ensure Mobile Phase and Sample Solvent Compatibility:
-
Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Q: My peaks are fronting (asymmetry factor < 0.9). What does this indicate?
A: Peak fronting is less common than tailing and is often a sign of column overload or a physical problem with the column.
-
Check for Column Overload: As with tailing, dilute the sample and reinject.
-
Inspect the Column: A void or channel at the column inlet can cause fronting.[11] This may happen after pressure shocks or extended use at high pH.
-
Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
-
Problem 3: Unstable or Drifting Retention Times
Q: The retention times for my isomers are shifting between injections. What could be the problem?
A: Drifting retention times point to a system that has not reached equilibrium or is experiencing changes in conditions.[7]
-
Inadequate Column Equilibration:
-
When changing mobile phases or after starting a new gradient run, the column needs sufficient time to equilibrate with the new conditions.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Issues:
-
Inconsistent Composition: If preparing the mobile phase manually, ensure precise measurements. If using an online mixer, check that the proportioning valves are working correctly.[12]
-
Degassing: Air bubbles in the pump or detector can cause flow rate fluctuations and baseline noise, affecting retention times. Ensure the mobile phase is properly degassed.[12]
-
Evaporation: Selective evaporation of the more volatile solvent from the mobile phase reservoir can change its composition over time. Keep reservoirs covered.
-
-
Temperature Fluctuations:
-
Column temperature affects retention. Even small changes in ambient lab temperature can cause drift.
-
Solution: Use a thermostatted column compartment for stable and reproducible retention times.[12]
-
Data Presentation: Parameter Optimization
The following tables illustrate the typical effects of changing key HPLC parameters on the separation of two hypothetical eudesmane isomers.
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| Parameter | Condition 1 | Condition 2 | Typical Outcome on Isomers |
| Organic Modifier | 60% Methanol / 40% Water | 55% Acetonitrile / 45% Water | Acetonitrile may provide different selectivity (α), potentially reversing elution order or improving resolution. |
| Mobile Phase pH | No Buffer (pH ≈ 6.5) | 0.1% Formic Acid (pH ≈ 2.7) | For isomers with basic groups, lowering pH can significantly improve peak shape and may increase retention. |
| Buffer Concentration | 5 mM Ammonium Acetate | 20 mM Ammonium Acetate | Higher buffer concentration can better control ionization and reduce peak tailing, but may cause precipitation with high organic content.[10] |
Table 2: Effect of Stationary Phase on Isomer Separation
| Stationary Phase | Typical Characteristics | Best For |
| Standard C18 | High hydrophobicity | General purpose, good starting point. |
| Phenyl-Hexyl | π-π interactions | Isomers containing aromatic rings. |
| Embedded Polar Group | Reduced silanol interaction, different selectivity | Polar isomers, improved peak shape for bases. |
| Chiral (e.g., Amylose) | Enantioselective interactions | Separating enantiomers.[5] |
Experimental Protocols
Protocol 1: General Method Development for Eudesmane Isomers
-
Information Gathering: Review literature for existing methods on similar compounds. Note the column, mobile phase, and gradient conditions used.
-
Initial Column & Mobile Phase Selection:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution percentage of the isomers.
-
-
Optimization:
-
Based on the scouting run, design a shallow gradient around the elution percentage. For example, if isomers elute at 60% B, try a gradient of 50% to 70% B over 30 minutes.
-
Adjust the flow rate (0.8-1.2 mL/min) and column temperature (30-45 °C) to fine-tune resolution and analysis time.
-
If resolution is still poor, switch the organic modifier to methanol or test a different stationary phase (e.g., Phenyl-Hexyl).
-
-
For Chiral Separation:
-
Select a chiral screening column set (e.g., polysaccharide-based CSPs).[13]
-
Screen in normal phase (Hexane/IPA), polar organic (Acetonitrile/Methanol), and reversed-phase (Water/Acetonitrile) modes to find initial separation conditions.[13]
-
Optimize the mobile phase composition and additives based on the best screening result.
-
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Filtration:
-
Filter the crude extract through filter paper to remove solid plant debris.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a concentrated crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
To remove interfering matrix components, use an SPE cartridge (e.g., C18 or silica).[16][17]
-
Condition the C18 cartridge with methanol, then equilibrate with water.
-
Load the redissolved extract.
-
Wash with a weak solvent (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elute the eudesmane isomers with a stronger solvent (e.g., 80-100% methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness and redissolve the residue in the initial HPLC mobile phase.
-
Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[18]
-
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of isomer peaks.
HPLC Method Development Workflow
Caption: A systematic workflow for developing an HPLC separation method.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. longdom.org [longdom.org]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. organomation.com [organomation.com]
- 18. greyhoundchrom.com [greyhoundchrom.com]
"preventing degradation of 7-Epi-5-eudesmene-1beta,11-diol during storage"
Welcome to the technical support center for 7-Epi-5-eudesmene-1beta,11-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate degradation of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, oiling out) | Oxidation or thermal degradation. | Store the compound under an inert atmosphere (argon or nitrogen), protect it from light, and maintain it at the recommended low temperature. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation due to hydrolysis, oxidation, or isomerization. | Review storage conditions (temperature, light, atmosphere). Ensure the purity of solvents and excipients used in formulations. Perform a forced degradation study to identify potential degradants. |
| Decrease in potency or biological activity | Degradation of the active compound. | Re-analyze the purity of the stored compound. If degradation is confirmed, acquire a fresh batch and strictly adhere to the recommended storage and handling procedures. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., pH, temperature of the buffer). | Evaluate the stability of this compound under your specific experimental conditions. Consider adding antioxidants or using a different buffer system. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
| Form | Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. For enhanced stability, consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Use high-purity, anhydrous solvents. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Q2: How should I handle the compound upon receiving it?
A2: When you receive the product, the vial may have been agitated during transport. To ensure all the compound is at the bottom, gently centrifuge the vial before opening. For solutions, a brief centrifugation at 200-500 RPM will suffice.[2]
Degradation Pathways and Prevention
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, a eudesmane sesquiterpenoid with alcohol functional groups and a double bond, the following degradation pathways are plausible:
-
Oxidation: This is a primary degradation pathway for many terpenes.[3][4] Oxidation can occur at the allylic position (the carbon atom adjacent to the double bond) or at the double bond itself, leading to the formation of ketones, aldehydes, or epoxides. The tertiary alcohol group could also be susceptible to oxidation under certain conditions.
-
Thermal Degradation: Exposure to elevated temperatures can accelerate degradation. For terpenes, this can involve dehydrogenation to form more aromatic structures, cleavage of carbon-carbon double bonds, and rearrangements of the carbon skeleton.[3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in sensitive molecules. For compounds with chromophores, this can lead to a variety of reactions, including oxidation.
-
Acid/Base Catalyzed Reactions: The presence of acidic or basic conditions, including in formulation excipients, can catalyze degradation reactions such as dehydration of the alcohol groups or isomerization. The stability of some sesquiterpenes has been shown to be pH-dependent.[7][8]
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation during your experiments, consider the following:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. If you need to store solutions, follow the recommended storage conditions (-80°C for up to one year).
-
Control the Atmosphere: For sensitive experiments, degas your solvents and work under an inert atmosphere (e.g., in a glove box or by purging with argon or nitrogen) to minimize exposure to oxygen.
-
Protect from Light: Conduct your experiments in amber-colored glassware or protect your experimental setup from light to prevent photodegradation.
-
Maintain pH Stability: Use buffered solutions to maintain a stable pH throughout your experiment, as pH extremes can catalyze degradation. The stability of similar sesquiterpene lactones was found to be better at a slightly acidic pH (5.5) compared to a neutral pH (7.4).[7]
-
Incorporate Antioxidants: Consider the use of antioxidants in your formulations. Common antioxidants used to stabilize organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[9] The choice of antioxidant should be compatible with your experimental system.
Analytical Considerations
Q5: How can I monitor the stability of this compound?
A5: A stability-indicating analytical method is crucial for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Key features of a stability-indicating HPLC method:
-
Specificity: The method should be able to separate the intact this compound from its potential degradation products and any other components in the sample matrix.
-
Forced Degradation Studies: To develop and validate a stability-indicating method, forced degradation studies are essential.[10][11][12] These studies intentionally stress the compound under various conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method must then demonstrate the ability to resolve these degradants from the parent compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and test the specificity of an analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer the powdered compound to a vial and place it in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the solvent, dilute to a suitable concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Analyze the exposed solution by HPLC. A control sample should be kept in the dark at the same temperature.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation.
-
Ensure that the analytical method can resolve the main peak from all degradation product peaks. The generally recommended degradation is between 5-20%.[10]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS 87261-77-6 | ScreenLib [screenlib.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. At What Temperature Do Terpenes Break Down? | Nordic Analytical Laboratories [nordicanalytic.com]
- 7. researchgate.net [researchgate.net]
- 8. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. longdom.org [longdom.org]
- 11. pharmasm.com [pharmasm.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 7-Epi-5-eudesmene-1beta,11-diol for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Epi-5-eudesmene-1beta,11-diol for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
This compound is a sesquiterpenoid with limited aqueous solubility. Common organic solvents that can be used to prepare stock solutions include Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based bioassays, DMSO is the most frequently used solvent for initial stock solution preparation.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution in aqueous buffer or cell culture media. What can I do?
This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as is tolerable for your specific cell line or assay system (typically ≤ 0.5%).
-
Use Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of DMSO and PEG300 can be effective.[2]
-
Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (0.01-0.1%) to improve wetting and prevent precipitation.[2]
-
Prepare a More Dilute Stock Solution: If your experimental design allows, starting with a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon dilution into the aqueous phase.
Q3: Can I use techniques other than solvents to improve the solubility of this compound for my bioassays?
Yes, several advanced formulation strategies can be employed, especially for in vivo studies or when organic solvents are not desirable:
-
Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
-
Liposomal Formulations: Incorporating the compound into liposomes can improve its stability and solubility in aqueous environments.[3]
-
Nanoparticle Suspensions: Milling the compound to create a nanosuspension increases the surface area for dissolution.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during bioassay. | The aqueous environment of the bioassay cannot maintain the solubility of the compound at the tested concentration. | 1. Lower the final concentration of the compound. 2. Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for the assay. 3. Add a biocompatible surfactant (e.g., Tween 80) to the final solution.[2] 4. Utilize a cyclodextrin-based formulation to enhance aqueous solubility. |
| Inconsistent results between experimental replicates. | Uneven dissolution or precipitation of the compound leading to variable concentrations in different wells. | 1. Ensure the stock solution is completely clear before use. 2. Vortex the final diluted solution thoroughly before adding it to the assay plate. 3. Visually inspect the assay plate under a microscope for any signs of precipitation. |
| Low bioavailability or efficacy in cell-based assays. | Poor solubility may lead to the formation of aggregates, reducing the effective concentration of the compound available to the cells. | 1. Employ solubility enhancement techniques such as co-solvents or surfactants.[6] 2. Consider formulating the compound in a drug delivery system like liposomes or nanoparticles.[3] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound using a DMSO and PEG300 co-solvent system.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound to prepare a 10 mM stock solution.
-
Add a volume of DMSO to the powder to dissolve it completely. For example, for 1 mg of compound (MW: 254.41 g/mol ), add 39.3 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved and the solution is clear.
-
Add an equal volume of PEG300 to the DMSO solution (in this example, 39.3 µL).
-
Vortex again to ensure a homogenous mixture.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a complex of this compound with HP-β-CD to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Add the powdered this compound to the HP-β-CD solution. The molar ratio of compound to cyclodextrin can be optimized, but a starting point of 1:5 is common.
-
Stir the mixture at room temperature for 24-48 hours.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your aqueous stock solution. Determine the concentration of the compound in the solution using a suitable analytical method like HPLC.
-
Store the aqueous stock solution at 4°C.
Visual Guides
Caption: Experimental workflow for preparing and using this compound in bioassays.
Caption: Troubleshooting logic for addressing precipitation issues.
References
Eudesmanoid Mass Spectrometry: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with eudesmanoids in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of eudesmanoids?
When analyzing eudesmanoids, particularly sesquiterpene lactones, using electrospray ionization (ESI), several common artifacts can be observed. These primarily include neutral losses from the molecular ion, the formation of adducts with cations, and in-source fragmentation. In-source fragmentation (ISF), where the molecule fragments in the ion source before mass analysis, is a highly frequent phenomenon for natural products like terpenoids.[1][2] This can sometimes be so severe that the parent molecule is observed at less than 1% relative abundance.[1]
Q2: What are the typical neutral losses seen in eudesmanoid mass spectra?
Neutral losses are the most common type of fragmentation. They result from the cleavage of labile functional groups from the parent molecule. For eudesmanoids, these events are highly characteristic and can provide structural clues. The most frequently observed neutral losses are summarized below.
| Neutral Loss (Da) | Chemical Moiety | Common Context |
| 18.0106 | H₂O (Water) | Loss from hydroxyl (-OH) groups. Often a dominant peak.[1][3] |
| 28.0102 | C₂H₄ (Ethylene) | Can occur through retro-Diels-Alder (RDA) reactions in the core structure.[4] |
| 27.9949 | CO (Carbon Monoxide) | Common from lactone rings, often occurs after an initial loss of water or an acid.[5][6][7] |
| 43.9898 | CO₂ (Carbon Dioxide) | Predominant loss for compounds with a hydroxyl group at the C-8 position.[5][6] |
| 86.0368 | C₄H₆O₂ (Methacrylic Acid) | Loss of the ester side-chain, common in hirsutinolide-type lactones.[3] |
| Variable | R-COOH (Carboxylic Acid) | Loss of acyloxy groups from positions like C-8.[5][6] |
| 162.0528 | C₆H₁₀O₅ (Hexose) | Loss of a sugar moiety from eudesmanoid glycosides (deglycosylation).[1][8] |
Q3: What types of adducts are commonly formed with eudesmanoids?
Adduct formation is common in ESI-MS and occurs when the analyte molecule associates with ions present in the mobile phase or from contaminants.[9][10] These adducts can complicate spectra but also help confirm the molecular weight. Using high-purity LC-MS grade solvents and clean glassware can help minimize unwanted adducts.[11]
| Adduct Ion | Mass Difference (from M) | Common Source |
| [M+Na]⁺ | +22.9898 Da | Sodium salts from glassware, buffers, or sample matrix.[9] |
| [M+K]⁺ | +38.9637 Da | Potassium salts, similar sources to sodium.[9] |
| [M+NH₄]⁺ | +18.0344 Da | Ammonium salts (e.g., ammonium acetate/formate) in the mobile phase.[9] |
| [M+CH₃OH+H]⁺ | +33.0340 Da | Methanol from the mobile phase. |
| [M+ACN+H]⁺ | +42.0340 Da | Acetonitrile from the mobile phase. |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q: I see a peak at [M+H-18]⁺ that is more intense than my molecular ion, [M+H]⁺. Is this normal?
A: Yes, this is a very common observation for eudesmanoids containing hydroxyl groups. The [M+H-H₂O]⁺ ion is often the base peak in the spectrum due to the facile in-source loss of a water molecule.[3]
-
Cause: High energy in the ion source (e.g., high capillary voltage or source temperature) promotes the fragmentation of the thermally labile hydroxyl group before the ion enters the mass analyzer. This is a form of in-source fragmentation (ISF).[1][2]
-
Troubleshooting Steps:
-
Reduce Source Energy: Lower the capillary voltage, fragmentor voltage, and/or source temperature to minimize in-source fragmentation and increase the relative abundance of the [M+H]⁺ ion.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. A slightly acidic mobile phase (e.g., with 0.1% formic acid) generally promotes stable protonation.
-
Confirm with MS/MS: Isolate the [M+H]⁺ ion and perform tandem mass spectrometry (MS/MS). If the primary fragment is the loss of 18 Da, it confirms the presence of a labile hydroxyl group.
-
Q: My spectrum is complex, with unexpected peaks at [M+23]⁺, [M+39]⁺, and even [2M+H]⁺. What are these and how can I simplify my spectrum?
A: These signals correspond to sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and protonated dimers ([2M+H]⁺). Their presence can suppress the signal of your primary ion of interest ([M+H]⁺) and complicate data interpretation.
-
Cause:
-
Adducts: Contamination from sodium and potassium salts is common.[9] Sources include glassware, solvents, and the biological matrix itself.
-
Dimers: At high sample concentrations, two analyte molecules can associate in the ESI droplet to form a dimer.
-
-
Troubleshooting Workflow: The following workflow can help identify and mitigate these common artifacts.
Q: I am analyzing a eudesmanoid glycoside and I can't find the molecular ion. I only see a peak corresponding to the aglycone. What happened?
A: This is a classic example of severe in-source fragmentation (ISF) or in-source decay. Glycosidic bonds are often labile under ESI conditions, and the sugar moiety can be cleaved off in the ion source.[1][8] In some cases, this deglycosylation is so efficient that the abundance of the intact glycoside ion is very low or non-existent.[8]
-
Cause: The energy in the ion source is sufficient to break the glycosidic bond. This is more common with O-glycosides than C-glycosides.[8]
-
Troubleshooting Steps:
-
Soften Ionization Conditions: Drastically reduce the source temperature, capillary voltage, and fragmentor/cone voltage. This is the most critical step.
-
Check for Co-elution: Confirm that the aglycone peak appears at the exact same retention time as the expected glycoside.
-
Use a Softer Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or adjusting ESI parameters to be as "gentle" as possible.
-
Look for Adducts of the Glycoside: Sometimes, an adduct of the parent glycoside (e.g., [M+Na]⁺) might be more stable than the protonated molecule ([M+H]⁺). Search for these masses in your spectrum.
-
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Eudesmanoids
This protocol provides a typical starting point for analyzing eudesmanoids from a plant extract. Optimization will be required based on the specific compounds and instrumentation.
1. Sample Preparation (Plant Extract)
-
Extraction: Extract 1 g of dried, powdered plant material with 20 mL of methanol via ultrasonication for 30 minutes. Repeat three times.
-
Filtration & Concentration: Combine the extracts, filter through Whatman No. 1 paper, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 1 mL of methanol.
-
Final Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
2. Liquid Chromatography (LC) Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC/UHPLC system.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 10% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: AB Sciex 4000 QTRAP or equivalent tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full scan (e.g., Enhanced Mass Scan - EMS) followed by data-dependent MS/MS (e.g., Enhanced Product Ion - EPI).
-
Scan Range (EMS): m/z 100-800.
-
Source Parameters (starting values):
-
Curtain Gas (CUR): 25 psi
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500 °C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
-
MS/MS (EPI) Parameters:
-
Trigger: Trigger acquisition of MS/MS spectra for the 3 most intense ions from the EMS scan.
-
Collision Energy (CE): Use a spread of energies (e.g., 20, 35, 50 V) or a rolling collision energy based on the precursor m/z.
-
Declustering Potential (DP): 80 V.
-
Entrance Potential (EP): 10 V.
-
References
- 1. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: 7-Epi-5-eudesmene-1beta,11-diol Permeability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of 7-Epi-5-eudesmene-1beta,11-diol.
Troubleshooting Guides
Issue 1: Low Cellular Uptake or Inconsistent Results in In Vitro Assays
You are observing low efficacy or high variability in your cell-based assays, potentially due to poor cell permeability of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility | The compound may be precipitating in your cell culture medium. | Increase the concentration of the solubilizing agent (e.g., DMSO) in your stock solution, but ensure the final concentration in the assay is non-toxic to the cells. |
| Low passive diffusion | The inherent physicochemical properties of the compound may limit its ability to cross the cell membrane. | Consider structural modification to create a more lipophilic prodrug or formulation with permeation enhancers. |
| Active efflux by transporters | The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). | Co-administer the compound with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if cellular accumulation increases. |
Issue 2: Difficulty in Formulating a Stable and Permeable Delivery System
You are struggling to develop a formulation that improves the solubility and permeability of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incompatible excipients | The chosen lipids, surfactants, or polymers are not effectively encapsulating or solubilizing the compound. | Screen a panel of GRAS (Generally Recognized as Safe) excipients to determine the optimal formulation components. |
| Unstable nanoparticle/liposome formation | The formulation is aggregating or showing poor drug loading. | Optimize the formulation process, including homogenization speed, temperature, and the ratio of components. |
| Inadequate in vitro-in vivo correlation | A formulation that looks promising in vitro is not translating to improved bioavailability in animal models. | Utilize in vitro permeability models that more closely mimic the in vivo environment, such as co-culture Caco-2/HT29 models. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the cell permeability of this compound?
A1: The initial step is to perform an in vitro permeability assay. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA provides a quick screen for passive diffusion, while the Caco-2 assay offers a more biologically relevant model that includes active transport and efflux.
Q2: How can I improve the permeability of this compound without chemically modifying it?
A2: Formulation strategies are the best approach if you wish to avoid structural modifications.[1][2] These include:
-
Lipid-Based Formulations: Encapsulating the compound in liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate transport across the cell membrane.[1][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the compound, thereby increasing the concentration gradient for passive diffusion.[1][4]
-
Permeation Enhancers: Co-administration with agents that transiently open tight junctions or disrupt the cell membrane can increase permeability.[5][6]
Q3: What are the potential drawbacks of using permeation enhancers?
A3: While effective, permeation enhancers can sometimes lead to cytotoxicity or irreversible damage to cell membranes. It is crucial to perform dose-response experiments to find a concentration that enhances permeability without causing significant cell death.
Q4: Can structural modification of this compound lead to better permeability?
A4: Yes, creating a prodrug by esterifying one or both of the hydroxyl groups with a lipophilic moiety can increase its ability to cross the cell membrane.[7] The ester can then be cleaved by intracellular esterases to release the active compound. Halogenation can also enhance lipophilicity and membrane permeability.[8]
Q5: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A5: This discrepancy often suggests that the compound is a substrate for active efflux pumps present in the Caco-2 cells but not in the artificial PAMPA membrane. To confirm this, you can perform the Caco-2 assay in the presence of an efflux pump inhibitor.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical): Perform the same steps as above but add the compound to the basolateral chamber and sample from the apical chamber to assess efflux.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to improve its stability and permeability.
Methodology:
-
Preparation of Lipid Phase: Dissolve the lipid (e.g., glyceryl monostearate) and this compound in a suitable organic solvent (e.g., acetone).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.
-
Emulsification: Heat both phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated compound and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Experimental workflow for addressing poor cell permeability.
Caption: Cellular uptake and efflux pathways.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
Technical Support Center: Scaling Up the Isolation of 7-Epi-5-eudesmene-1β,11-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up isolation of 7-Epi-5-eudesmene-1β,11-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the isolation of 7-Epi-5-eudesmene-1β,11-diol?
A1: Scaling up the isolation of this sesquiterpenoid diol presents several challenges. These include maintaining extraction efficiency, managing large volumes of solvents, ensuring consistent purity across batches, and preventing degradation of the target compound. Careful optimization of extraction parameters, chromatography conditions, and handling procedures is critical for a successful scale-up.
Q2: What are the recommended storage conditions for 7-Epi-5-eudesmene-1β,11-diol?
A2: For long-term stability, 7-Epi-5-eudesmene-1β,11-diol powder should be stored at -20°C for up to three years. If in a solvent, it should be stored at -80°C for up to one year.[1]
Q3: Can this compound be used for human consumption?
A3: No, 7-Epi-5-eudesmene-1β,11-diol is intended for research purposes only and should not be used for human consumption.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Inefficient extraction from the source material. | - Ensure the plant material is properly dried and ground to a consistent particle size to maximize surface area for solvent penetration. - Optimize the solvent-to-solid ratio. A higher ratio may be needed for larger batches. - Increase the extraction time or the number of extraction cycles. - Consider using alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Purity Issues After Chromatography | Co-elution of structurally similar compounds. | - Optimize the mobile phase composition and gradient profile for better separation on the chromatographic column. - Evaluate different stationary phases (e.g., reversed-phase C18, normal-phase silica) to achieve the desired selectivity. - Consider employing multi-step purification, such as combining column chromatography with preparative HPLC. |
| Compound Degradation | Sensitivity to heat, light, or pH. | - Minimize exposure to high temperatures during solvent evaporation by using rotary evaporation under reduced pressure. - Protect the compound from light by using amber glassware or covering equipment with aluminum foil. - Maintain a neutral pH during extraction and purification steps, as acidic or basic conditions may cause degradation. |
| Inconsistent Batch-to-Batch Results | Variability in raw material or processing parameters. | - Standardize the source of the plant material and perform quality control checks on each batch. - Tightly control all experimental parameters, including extraction time, solvent volumes, and chromatography conditions. - Implement in-process controls (e.g., thin-layer chromatography, HPLC) to monitor the progress and consistency of the isolation. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for scaling up the isolation of 7-Epi-5-eudesmene-1β,11-diol and a logical approach to troubleshooting common problems.
Caption: General workflow for the scaled-up isolation of 7-Epi-5-eudesmene-1β,11-diol.
Caption: Troubleshooting decision tree for isolation scale-up issues.
References
Validation & Comparative
Unveiling the Bioactive Potential of 7-Epi-5-eudesmene-1beta,11-diol: A Comparative Guide for Researchers
A comprehensive analysis of the known bioactivities of related eudesmanoid compounds serves as a crucial framework for predicting and exploring the therapeutic potential of 7-Epi-5-eudesmene-1beta,11-diol. While experimental data on this specific eudesmanoid remains limited, this guide provides a comparative overview of its structural analogs, offering insights into its potential cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended to guide future research and drug discovery efforts by highlighting key experimental methodologies and potential signaling pathways.
Eudesmanoids, a large class of sesquiterpenoids, are widely recognized for their diverse and potent biological activities.[1] These natural products, isolated from various plant sources, have garnered significant interest in the scientific community for their potential as lead compounds in drug development. This guide focuses on the potential bioactivity of this compound by drawing comparisons with structurally similar eudesmanoids for which experimental data are available.
Comparative Bioactivity of Eudesmanoids
To contextualize the potential of this compound, it is essential to examine the established bioactivities of other eudesmanoid sesquiterpenes. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of several representative eudesmanoids, providing a benchmark for future studies on this compound.
Table 1: Cytotoxic Activity of Selected Eudesmanoids
| Compound | Cell Line | IC50 (µM) | Reference |
| 1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olide | AGS | 1.31 | [2] |
| Wedelolide B | AGS | 0.89 | [2] |
| Lyratol G (3-keto-eudesm-9β,11-diol) | P-388 | 3.1 | [3] |
| Lyratol G (3-keto-eudesm-9β,11-diol) | HONE-1 | 6.9 | [3] |
| Lyratol G (3-keto-eudesm-9β,11-diol) | HT-29 | 4.2 | [3] |
| Eudesmanomolide | HCT-8 | 3.76 | |
| Eudesmanomolide | A549 | 5.49 | |
| Artanoate | HCT-8 | 9.13 |
Table 2: Anti-inflammatory Activity of Selected Eudesmanoids
| Compound | Assay | IC50 (µM) | Reference |
| 1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olide | NO Production in RAW 264.7 cells | 11.82 | [2] |
| 1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolide | NO Production in RAW 264.7 cells | 11.05 | [2] |
| Epi-eudebeiolide C | NO Production in RAW 264.7 cells | 17.9 | [4] |
| Eudesmanoid 11 | NO Production in BV-2 cells | 21.63 | |
| Eudesmanoid 20 | NO Production in BV-2 cells | 60.70 | |
| Eudesmanoid 24 | NO Production in BV-2 cells | 45.21 | |
| Eudesmanoid 40 | NO Production in BV-2 cells | 33.89 |
Table 3: Antimicrobial Activity of Selected Eudesmanoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250-500 |
Proposed Experimental Protocols for this compound
To ascertain the bioactivity of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a detailed methodology for assessing its cytotoxic, anti-inflammatory, and antimicrobial potential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-8, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value for the inhibition of NO production is calculated.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance against various microorganisms.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a specific density.
-
Serial Dilution: this compound is serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining the cytotoxic activity of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway inhibited by this compound.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
While the bioactivity of this compound is yet to be experimentally determined, the comparative analysis of related eudesmanoids suggests its potential as a cytotoxic, anti-inflammatory, and/or antimicrobial agent. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential activities. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform these bioassays. Elucidating its precise mechanisms of action through further molecular studies will be crucial in unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.
References
- 1. 3-Eudesmene-1beta,11-diol | C15H26O2 | CID 101928774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Eudesmane Diols: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of eudesmane diols, a class of sesquiterpenoids with promising cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of novel therapeutic agents based on the eudesmane scaffold.
Eudesmane sesquiterpenoids are a diverse group of natural products characterized by a bicyclic carbon framework.[1] Their multifaceted biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, have garnered significant attention in the scientific community.[1] This guide focuses specifically on eudesmane diols, comparing the bioactivity of different isomers to elucidate key structural features that govern their efficacy.
Comparative Analysis of Biological Activity
The cytotoxic and anti-inflammatory activities of various eudesmane diols have been evaluated using established in vitro assays. The following tables summarize the available quantitative data, providing a clear comparison of their potency.
Cytotoxicity Data for Eudesmane Diols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[2][3]
| Compound | Cell Line | IC50 (µM) | Reference |
| Eudesma-4(15),7-diene-5,11-diol | MCF-7 (Breast adenocarcinoma) | 22 | [4] |
| Cryptomeridiol | Not specified | Not specified | [5][6] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Anti-inflammatory Activity of Eudesmane Diols
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines is a common indicator of anti-inflammatory activity. The Griess assay is a standard method for measuring nitrite, a stable product of NO.[7][8][9][10][11]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cryptomeridiol | Not specified | Not specified | Not specified | [5][6] |
Further research is needed to quantify the anti-inflammatory potency of a wider range of eudesmane diols.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cells.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the eudesmane diol compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
This assay quantifies the amount of nitrite in a sample, which is an indirect measure of NO production.[7][8][9][10][11]
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the eudesmane diol compounds for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Allow the mixture to incubate at room temperature for 10-15 minutes for the color to develop. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes involved in the study of eudesmane diols, the following diagrams have been generated using Graphviz.
Caption: Bioactivity screening workflow for eudesmane diols.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Eudesmane-type sesquiterpene diols directly synthesized by a sesquiterpene cyclase in Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Protocol Griess Test [protocols.io]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
Comparative Analysis of 7-Epi-5-eudesmene-1beta,11-diol: A Guide to Potential Cross-Reactivity in Cell Lines
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of the sesquiterpenoid 7-Epi-5-eudesmene-1beta,11-diol in various cell lines. As a naturally occurring compound isolated from plants such as Physalis alkekengi, understanding its biological activity across different cell types is crucial for researchers, scientists, and drug development professionals.[1]
Executive Summary:
Direct experimental data on the cross-reactivity of this compound in different cell lines is not currently available in peer-reviewed literature. However, by examining the biological activities of structurally related eudesmane sesquiterpenoids and other compounds isolated from its source plant, Physalis alkekengi, we can infer potential targets and responsive cell lines. This guide summarizes the available data on these related compounds to provide a predictive comparison and outlines a standard experimental protocol to directly assess the cross-reactivity of this compound.
Comparative Cytotoxicity of Structurally Related Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids, a class of natural products, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. The data presented below for compounds structurally similar to this compound can suggest potential cross-reactivity.
| Compound Name | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Lyratol G | P-388 | Murine Leukemia | Not Specified | 3.1 | [2] |
| HONE-1 | Human Nasopharyngeal Carcinoma | Not Specified | 4.2 | [2] | |
| HT-29 | Human Colorectal Adenocarcinoma | Not Specified | 6.9 | [2] | |
| 1β-hydroxy-1,2-dihydro-α-santonin | P-388 | Murine Leukemia | Not Specified | 3.5 | [2] |
| HONE-1 | Human Nasopharyngeal Carcinoma | Not Specified | 4.8 | [2] | |
| HT-29 | Human Colorectal Adenocarcinoma | Not Specified | 5.5 | [2] | |
| Unnamed Triterpenoids from A. trifoliata | A549 | Human Lung Carcinoma | Not Specified | 26.5 - 51.9 | [3] |
| HeLa | Human Cervical Adenocarcinoma | Not Specified | 26.5 - 81.49 | [3] | |
| HepG2 | Human Liver Hepatocellular Carcinoma | Not Specified | 26.5 - 73.47 | [3] |
Cytotoxic Activity of Compounds from Physalis alkekengi
Physalis alkekengi is a known source of this compound. While data on this specific compound is lacking, other metabolites from this plant have been evaluated for their cytotoxic effects, indicating which cell lines might be susceptible.
| Compound Class/Name | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Withanolide 1 | A549 | Human Lung Carcinoma | Not Specified | 1.9 | [4] |
| K562 | Human Myelogenous Leukemia | Not Specified | 2.5 | [4] | |
| Withanolide 8 | A549 | Human Lung Carcinoma | Not Specified | 4.3 | [4] |
| K562 | Human Myelogenous Leukemia | Not Specified | 3.8 | [4] | |
| Physalin B | HeLa | Human Cervical Adenocarcinoma | Not Specified | 0.51 | [5] |
| SMMC-7721 | Human Hepatoma | Not Specified | 0.86 | [5] | |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | 1.12 | [5] | |
| Physalin D | Multiple Tumor Cell Lines | Not Specified | Not Specified | Superior to Cisplatin | [6] |
Experimental Protocols
To definitively determine the cross-reactivity of this compound, a standardized cytotoxicity assay should be performed across a panel of cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Culture: A panel of human cancer cell lines (e.g., A549, K562, HeLa, SMMC-7721, HL-60, P-388, HONE-1, HT-29) and a non-cancerous control cell line (e.g., HEK293) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should be less than 0.1%. Cells are treated with the different concentrations of the compound or vehicle control (DMSO) and incubated for 48 or 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the necessary experimental workflow and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing cell line cross-reactivity.
Caption: A generalized intrinsic apoptosis signaling pathway.
While direct evidence for the cross-reactivity of this compound is currently unavailable, the existing data on related eudesmane sesquiterpenoids and other compounds from Physalis alkekengi suggest that it may exhibit cytotoxic activity against a range of cancer cell lines, particularly those of lung, cervical, liver, and hematopoietic origin. The provided experimental protocol offers a clear path for researchers to directly investigate the cross-reactivity and determine the IC50 values of this compound in various cell lines. Such studies are essential to unveil the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of cytotoxic withanolides from the calyx of Physalis alkekengi L. var franchetii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Epi-5-eudesmene-1beta,11-diol and Paclitaxel in Cytotoxicity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of the natural sesquiterpenoid 7-Epi-5-eudesmene-1beta,11-diol and the well-established chemotherapeutic agent, paclitaxel. Due to a lack of direct comparative studies, this guide synthesizes available data on the cytotoxicity of eudesmane-type sesquiterpenoids as a proxy for this compound and contrasts it with the known cytotoxic profile of paclitaxel.
Executive Summary
Extensive research has established paclitaxel as a potent inhibitor of cell proliferation, with a well-defined mechanism of action. In contrast, the cytotoxic potential of this compound has not been extensively studied, and direct comparative data against paclitaxel is not currently available in published literature. However, studies on other eudesmane-type sesquiterpenoids, including various diol derivatives, indicate that this class of compounds can exhibit significant cytotoxic activity against a range of cancer cell lines. This guide presents available cytotoxicity data for these related compounds alongside that of paclitaxel to offer a preliminary comparative perspective.
Data Presentation: Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various eudesmane-type sesquiterpenoids and paclitaxel against different human cancer cell lines. It is important to note that these values are collated from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Eudesmane-Type Sesquiterpenoids | |||
| 3-keto-eudesm-9β,11-diol (lyratol G) | P-388 | 3.1 - 6.9 | [1] |
| HONE-1 | 3.1 - 6.9 | [1] | |
| HT-29 | 3.1 - 6.9 | [1] | |
| Eudesma-4(15),7-diene-5,11-diol | MCF-7 | Not specified, but showed activity | [2] |
| Teuhetenone (a trinor-eudesmane) | MCF-7 | 22 | [2] |
| Artanoate | HCT-8 | 9.13 | |
| Eudesmanomolide | HCT-8 | 3.76 | |
| A549 | 5.49 | ||
| Paclitaxel | |||
| Ovarian Carcinoma Cell Lines (range) | 0.0004 - 0.0034 | [3] | |
| Human Tumour Cell Lines (range) | 0.0025 - 0.0075 | [4] | |
| Non-Small Cell Lung Cancer (NSCLC) (median, 120h exposure) | 0.027 | [5] | |
| Small Cell Lung Cancer (SCLC) (median, 120h exposure) | 5.0 | [5] |
Experimental Protocols: Cytotoxicity Assay
The following provides a generalized methodology for a common cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is frequently used to determine the IC50 values of compounds.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds (this compound and paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the test compounds and wells with medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the solvent control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assay
References
- 1. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leaf extracts from Teucrium ramosissimum protect against DNA damage in human lymphoblast cell K562 and enhance antioxidant, antigenotoxic and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereospecificity in Action: A Comparative Analysis of Sesquiterpenoid Diol Effects
The precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the realm of drug development and natural product research, understanding the stereospecificity of a compound's effects is paramount. This guide provides a comparative analysis of the biological effects of sesquiterpenoid diol stereoisomers, with a focus on their anti-inflammatory properties. Due to the limited availability of direct comparative studies on 7-Epi-5-eudesmene-1beta,11-diol, this guide will utilize data from closely related and well-researched sesquiterpenoids to illustrate the critical role of stereochemistry in determining biological outcomes.
The Influence of Stereochemistry on Anti-Inflammatory Activity
Eudesmane sesquiterpenoids are a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] The anti-inflammatory properties of many of these compounds are attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2][3] The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug discovery.
While the synthesis of various eudesmane stereoisomers has been achieved, comprehensive comparative studies on their biological activities are not always available.[4] However, research on other sesquiterpenoids, such as the drimane sesquiterpenoids polygodial and its epimer isotadeonal, provides a clear example of how a subtle change in stereochemistry can significantly alter biological activity. These compounds serve as an excellent model to understand the potential stereospecific effects of this compound and its isomers.
Comparative Biological Activity of Sesquiterpenoid Stereoisomers
The following table summarizes the comparative inhibitory activity of two drimane sesquiterpenoid stereoisomers, polygodial and isotadeonal, on the NF-κB signaling pathway. This data highlights the stereospecific nature of their anti-inflammatory effects.
| Compound | Target | Assay Type | Result | Reference |
| Polygodial | NF-κB Pathway | SEAP Reporter Assay | Moderate Inhibition | [3] |
| IκB-α Phosphorylation | Western Blot | Inhibition at 50 μM | [3] | |
| Isotadeonal | NF-κB Pathway | SEAP Reporter Assay | Potent Inhibition (Higher than Polygodial) | [3] |
| IκB-α Phosphorylation | Western Blot | Inhibition at 10 μM | [3] |
Note: This table presents data for the drimane sesquiterpenoids polygodial and isotadeonal as a representative example of stereospecific activity in sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the differential effects of the sesquiterpenoid stereoisomers on the NF-κB pathway.
Cell Culture and Treatment
Human monocytic (THP-1) cells with a secreted alkaline phosphatase (SEAP) reporter for NF-κB activity were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). For experiments, cells were seeded in 96-well plates and treated with varying concentrations of polygodial or isotadeonal for 1 hour before stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.
NF-κB Reporter Assay
Following treatment and stimulation, the cell culture supernatant was collected. The SEAP activity was measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate. The absorbance was read at 405 nm using a microplate reader. The level of SEAP activity is directly proportional to the activation of the NF-κB pathway.
Western Blot Analysis for IκB-α Phosphorylation
Human microglial cells (HMC-3) were treated with the test compounds for 1 hour and then stimulated with LPS. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated IκB-α and total IκB-α, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams were generated using Graphviz.
Caption: NF-κB signaling pathway and the inhibitory point of sesquiterpenoids.
Caption: Workflow for comparing the anti-inflammatory effects of stereoisomers.
Conclusion
The stereochemical configuration of sesquiterpenoids is a critical determinant of their biological activity. As demonstrated by the comparative data on polygodial and its epimer isotadeonal, even a minor change in the spatial arrangement of atoms can lead to a significant difference in their ability to inhibit the NF-κB signaling pathway and, consequently, their anti-inflammatory potential. This principle underscores the importance of stereoselective synthesis and rigorous biological evaluation of individual stereoisomers in the process of drug discovery and development. While direct comparative data for this compound and its stereoisomers remains to be fully elucidated, the findings from related compounds strongly suggest that its biological effects are also likely to be stereospecific. Further research focusing on the synthesis and comparative biological testing of all stereoisomers of this compound is warranted to fully understand its therapeutic potential.
References
- 1. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Evaluation of Eudesmane Sesquiterpenoids: Context for 7-Epi-5-eudesmene-1beta,11-diol
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vitro bioactivity of eudesmane sesquiterpenoids. While specific experimental data on the reproducibility of 7-Epi-5-eudesmene-1beta,11-diol is not publicly available, this document summarizes established methodologies and findings for structurally related compounds, offering a valuable resource for designing and interpreting new experiments.
Eudesmane-type sesquiterpenoids are a diverse class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] The reproducibility of in vitro experiments with these compounds is critical for their development as potential therapeutic agents. This guide outlines common in vitro assays, presents comparative data from published studies on various eudesmane sesquiterpenoids, and details the experimental protocols to facilitate standardized and reproducible research.
Comparative Anti-inflammatory Activity
A common method for evaluating the anti-inflammatory potential of eudesmane sesquiterpenoids is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 or BV-2 microglia.[2][3] The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| epi-eudebeiolide C | RAW 264.7 | 17.9 | [2][4] |
| Compound 11 (from Alpinia oxyphylla) | BV-2 | 21.63 | [3] |
| Compound 20 (from Alpinia oxyphylla) | BV-2 | >60.70 | [3] |
| Compound 24 (from Alpinia oxyphylla) | BV-2 | 35.53 | [3] |
| Compound 40 (from Alpinia oxyphylla) | BV-2 | 48.26 | [3] |
Comparative Cytotoxic Activity
The cytotoxic potential of eudesmane sesquiterpenoids is frequently assessed using assays such as the MTT assay against a panel of human cancer cell lines.[5] This allows for the determination of the concentration at which the compound inhibits cell growth by 50% (IC50).
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Lyratol G | P-388 | 3.1 | [6] |
| Lyratol G | HONE-1 | 4.2 | [6] |
| Lyratol G | HT-29 | 6.9 | [6] |
| 1β-hydroxy-1,2-dihydro-α-santonin | P-388 | 3.5 | [6] |
| 1β-hydroxy-1,2-dihydro-α-santonin | HONE-1 | 4.8 | [6] |
| 1β-hydroxy-1,2-dihydro-α-santonin | HT-29 | 5.5 | [6] |
Experimental Protocols
To ensure the reproducibility of in vitro experiments, it is crucial to follow detailed and standardized protocols.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa, HepG2) are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is key to interpreting the biological activity of eudesmane sesquiterpenoids. Many of these compounds have been shown to modulate inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[7][8][9]
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic 7-Epi-5-eudesmene-1β,11-diol for Research Applications
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences between natural and synthetic 7-Epi-5-eudesmene-1β,11-diol. The data for the natural form is based on commercially available information, while the data for the synthetic form is projected based on typical outcomes of multi-step chemical synthesis.
| Feature | Natural 7-Epi-5-eudesmene-1β,11-diol | Synthetic 7-Epi-5-eudesmene-1β,11-diol (Projected) |
| Source | Isolated from plant species, such as those from the Lamiaceae family.[1] | Chemical synthesis from commercially available starting materials. |
| Purity | Typically high (>95%), but may contain minor impurities of related natural products. | Potentially very high (>99%) after rigorous purification, with predictable synthetic byproducts. |
| Yield | Highly variable depending on the natural source, season of harvest, and extraction efficiency. | Scalable and predictable, with yield determined by the efficiency of the synthetic route. |
| Stereochemistry | Specific stereoisomer as produced by the plant's enzymatic machinery. | Can be designed to produce a specific stereoisomer (stereospecific synthesis) or a mixture of isomers, depending on the synthetic route. |
| Cost | Can be high due to the challenges of isolation and purification from natural sources. | Potentially lower for large-scale production, but initial setup and optimization of the synthesis can be costly. |
| Availability | Dependent on the availability of the source organism. | Potentially continuous and scalable supply once a synthetic route is established. |
| CAS Number | 87261-77-6[2] | 87261-77-6 |
Experimental Protocols
Isolation of Natural 7-Epi-5-eudesmene-1β,11-diol
The isolation of eudesmane sesquiterpenoids from plant sources typically involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using techniques such as maceration, Soxhlet extraction, or supercritical fluid extraction.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the target compound are subjected to various chromatographic techniques for further purification. This may include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity.
-
Proposed Synthesis of 7-Epi-5-eudesmene-1β,11-diol
A plausible synthetic route for eudesmane sesquiterpenes could involve a Robinson annulation approach, followed by stereoselective functional group manipulations. A generalized workflow would be:
-
Core Structure Synthesis: Construction of the decalin core structure characteristic of eudesmanes, potentially via a Wieland-Miescher ketone analogue.
-
Stereochemical Control: Introduction of the desired stereochemistry at various chiral centers through the use of chiral auxiliaries or asymmetric catalysis.
-
Functional Group Installation: Stepwise introduction of the hydroxyl groups at the C1 and C11 positions and the methyl group at the C7 position.
-
Purification: Purification of the final product using column chromatography and recrystallization to achieve high purity.
Visualizations
Logical Flow of Comparative Analysis
Caption: Comparative analysis workflow from source to application.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for assessing biological activity.
Hypothetical Signaling Pathway Modulation
References
Evaluating the Off-Target Profile of 7-Epi-5-eudesmene-1beta,11-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural product 7-Epi-5-eudesmene-1beta,11-diol, a member of the eudesmane sesquiterpenoid class of compounds, presents a promising starting point for further investigation due to the diverse biological activities associated with this structural family, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][3] However, a critical step in the preclinical development of any new chemical entity is the comprehensive evaluation of its off-target effects to anticipate potential adverse reactions and ensure a favorable safety profile. This guide provides a comparative framework for assessing the off-target liabilities of this compound, alongside a proposed experimental strategy based on established industry practices for natural product screening.
Comparative Landscape: Eudesmane Sesquiterpenoids
While specific biological targets for this compound have not been definitively identified in publicly available literature, examining related eudesmane sesquiterpenoids can provide valuable context for potential on- and off-target activities. The following table summarizes the reported biological activities of select compounds from this class. Due to a lack of comprehensive selectivity data, this comparison focuses on primary reported effects.
| Compound | Reported Biological Activity | Reference Cell Lines/Model | Key Findings (IC50/EC50) |
| This compound | No specific activity reported. | - | - |
| α-Eudesmol | Anti-inflammatory, Antinociceptive | Murine models | Inhibition of inflammatory mediators |
| β-Eudesmol | Anticancer, Apoptosis Induction | Human leukemia cells (HL-60) | IC50 ~25 µM |
| 11-epi-artapshin | Anti-inflammatory | - | - |
| Kutdiol | Cytotoxic | - | - |
A Proposed Strategy for Off-Target Evaluation
Given the absence of a known primary target for this compound, a tiered and systematic approach to off-target screening is recommended. This strategy aims to identify potential liabilities early in development, allowing for mitigation or informed decisions about the compound's progression.
Caption: Proposed workflow for evaluating the off-target effects of this compound.
Data Presentation: Representative Off-Target Screening Panels
The following tables outline typical broad screening panels that can be employed in the initial assessment of this compound. These panels cover a range of protein classes known to be common sources of adverse drug reactions.
Table 1: Representative Kinase Panel for Initial Screening
| Kinase Family | Representative Kinases | Rationale |
| Tyrosine Kinases | EGFR, HER2, VEGFR2, Abl, Src | Common targets for cancer therapeutics and potential for off-target toxicities. |
| Serine/Threonine Kinases | AKT1, CDK2, MAPK1 (ERK2), PKA, PKCα | Key signaling nodes with implications in various cellular processes. |
| Lipid Kinases | PI3Kα | Important in cell growth and proliferation signaling. |
Table 2: Representative GPCR and Ion Channel Panel for Safety Pharmacology
| Target Class | Representative Targets | Rationale |
| GPCRs | Adrenergic (α1, β1, β2), Dopaminergic (D2), Muscarinic (M1), Opioid (µ) | Implicated in cardiovascular, CNS, and autonomic nervous system functions. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac action potential; hERG inhibition is a major cause of drug-induced QT prolongation.[4][5][6][7][8] |
| Transporters | SERT, DAT, NET | Involved in neurotransmitter reuptake; inhibition can lead to significant CNS effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data. Below are summarized protocols for key assays.
In Vitro Kinase Profiling: Radiometric Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
-
Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
-
Materials: Purified recombinant kinases, specific substrates, this compound stock solution (in DMSO), kinase reaction buffer, [γ-³³P]ATP, 384-well plates, phosphocellulose filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, the test compound, and the kinase reaction buffer.
-
Incubate to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values.[9]
-
Caption: Experimental workflow for a radiometric in vitro kinase assay.
GPCR Binding Assay: Competitive Radioligand Binding
This assay determines the ability of a test compound to displace a known radiolabeled ligand from a specific G protein-coupled receptor.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to a GPCR expressed in a cell membrane preparation.
-
Materials: Cell membranes expressing the target GPCR, a specific radioligand (e.g., [³H]-dopamine for D2 receptors), this compound, assay buffer, filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate the cell membranes, radioligand, and the test compound.
-
After reaching equilibrium, rapidly filter the mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters.
-
Calculate the percentage of specific binding inhibition and determine the Ki (inhibitory constant).
-
hERG Channel Inhibition Assay: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG potassium channel, a critical determinant of cardiac repolarization.[4][10][11][12][13][14]
-
Principle: Measures the flow of ions through the hERG channels in a single cell by controlling the voltage across the cell membrane.
-
Materials: Cells stably expressing the hERG channel, recording chamber, glass micropipettes, patch-clamp amplifier, and data acquisition system.
-
Procedure:
-
A micropipette forms a high-resistance seal with the membrane of a single hERG-expressing cell.
-
The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A specific voltage protocol is applied to elicit the hERG tail current.
-
A stable baseline current is recorded in a vehicle control solution.
-
The cell is perfused with increasing concentrations of this compound, and the hERG current is recorded at each concentration.
-
The percentage of current inhibition is calculated, and an IC50 value is determined.[4]
-
Caption: Key steps in a whole-cell patch-clamp assay for hERG channel inhibition.
Conclusion
A thorough evaluation of off-target effects is indispensable for the successful development of any new therapeutic candidate. For a natural product with limited prior characterization like this compound, a systematic and multi-tiered screening approach is essential. By employing broad liability panels followed by more focused mechanistic assays, researchers can build a comprehensive safety profile, identify potential hazards early, and make data-driven decisions to guide the future of this promising compound. The experimental protocols and comparative context provided herein offer a robust framework for initiating such an investigation.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Benchmarking 7-Epi-5-eudesmene-1beta,11-diol Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the enzyme inhibitory potential of the natural product 7-Epi-5-eudesmene-1beta,11-diol. Due to the limited availability of direct comparative studies for this specific compound, this document outlines a benchmarking strategy against well-established enzyme inhibitors based on the known biological activities of structurally related eudesmane-type sesquiterpenoids. The provided experimental protocols and data presentation formats serve as a template for conducting and reporting such research.
Eudesmane sesquiterpenoids, a class of natural compounds, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1] Several studies have pointed towards their potential as enzyme inhibitors, targeting key players in various signaling pathways.[2][3][4][5] This guide focuses on benchmarking this compound against known inhibitors of enzymes involved in inflammation and neurotransmission, two areas where related compounds have shown activity.
Data Presentation: Comparative Inhibitory Activity
The following tables are structured to present hypothetical yet plausible comparative data for this compound against known enzyme inhibitors. The selected enzymes—Cyclooxygenase-2 (COX-2), Nitric Oxide Synthase (iNOS), and Acetylcholinesterase (AChE)—are chosen based on the reported activities of similar eudesmane sesquiterpenoids.[2][3][4][5]
Table 1: COX-2 Inhibition
| Compound | IC50 (µM) | Inhibition Type | Reference Inhibitor |
| This compound | TBD | TBD | Celecoxib |
| Celecoxib | 0.04 | Competitive | - |
| Related Eudesmanoid 1 | 35.78 ± 0.39[2] | Not Specified | - |
| Related Eudesmanoid 2 | 256.07 ± 0.38[2] | Not Specified | - |
TBD: To Be Determined through experimentation.
Table 2: iNOS (Nitric Oxide Production) Inhibition
| Compound | IC50 (µM) | Cell Line | Reference Inhibitor |
| This compound | TBD | RAW 264.7 | Quercetin |
| Quercetin | 74.34 ± 1.39[2] | RAW 264.7 | - |
| Artemargyinins A–F (Eudesmanoids) | 7.66 - 61.19[2] | RAW 264.7 | - |
| Other Eudesmanoids | 0.73 - 18.66[4] | BV-2 | - |
TBD: To Be Determined through experimentation.
Table 3: Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µM) | Inhibition Type | Reference Inhibitor |
| This compound | TBD | TBD | Donepezil |
| Donepezil | 0.02 | Non-competitive | - |
| Related Eudesmanoid | 437.33 ± 8.33[3] | Competitive | - |
TBD: To Be Determined through experimentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard operating procedures for the key enzyme inhibition assays.
Cyclooxygenase (COX-2) Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
Add the enzyme, a heme cofactor, and the test/reference compound to the wells of a 96-well plate.
-
Incubate the plate at room temperature for a specified time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent system
-
Test compound (this compound)
-
Reference inhibitor (e.g., Quercetin)
-
Cell culture medium and supplements
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent system, which correlates with NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any inhibitor.
-
Determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Donepezil)
-
Phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the phosphate buffer, test/reference compound, and AChE enzyme to the wells of a 96-well plate.
-
Incubate for a predefined period at a constant temperature.
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the reaction rate and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to this comparative guide.
Caption: Inflammatory pathway showing LPS activation of iNOS and COX-2.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Logical flow for benchmarking a test compound against a known inhibitor.
This guide provides a foundational framework for the systematic evaluation of this compound as an enzyme inhibitor. The successful execution of these, or similar, experimental protocols will be critical in elucidating its therapeutic potential.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Epi-5-eudesmene-1beta,11-diol: A Guide for Laboratory Professionals
Absence of specific disposal directives for 7-Epi-5-eudesmene-1beta,11-diol necessitates its treatment as a hazardous chemical waste. Researchers and laboratory personnel must adhere to stringent disposal protocols to ensure safety and regulatory compliance.
As a natural product intended for research, this compound lacks a dedicated Safety Data Sheet (SDS) with explicit disposal instructions.[1] In such cases, standard laboratory practice dictates treating the substance with a high degree of caution. General guidelines for the management of laboratory chemical waste from regulatory bodies and academic institutions universally recommend that unknown or uncharacterized substances be handled as hazardous waste.[2]
Summary of Compound Data
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 87261-77-6 | [1][12] |
| Molecular Formula | C15H26O2 | [13] |
| Molecular Weight | 238.37 g/mol | [12] |
| Description | A natural product for research in life sciences. | [12] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [14] |
| Toxicity Data | Not available. Treat as hazardous. | N/A |
| Disposal Info | No specific information available. Follow general hazardous waste protocols. | N/A |
Experimental Protocols for Disposal
The following step-by-step procedure should be followed for the disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: If the compound is in solution, collect it separately. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its solubility in various organic solvents, it is crucial to segregate halogenated and non-halogenated solvent waste.[14][15]
-
Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container.
2. Waste Container and Labeling:
-
Use chemically resistant, leak-proof containers for both solid and liquid waste. Ensure the container is compatible with the solvents used.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. If in solution, list all components and their approximate percentages.
3. Storage:
-
Store the waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in line with best practices for chemical hygiene and waste management.
References
- 1. This compound | 87261-77-6 [amp.chemicalbook.com]
- 2. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 3. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of eudesmane sesquiterpenes from Alpinia oxyphylla on production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eudesmane and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. 7-Epi-ent-eudesmane-5,11-diol | C15H28O2 | CID 10955696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAS 87261-77-6 | ScreenLib [screenlib.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Operational Guidance for Handling 7-Epi-5-eudesmene-1beta,11-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 7-Epi-5-eudesmene-1beta,11-diol (CAS No. 87261-77-6). Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling, based on best practices for novel, potentially bioactive compounds, is mandated to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling compounds with unknown toxicological profiles. The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashing or aerosol generation. Should conform to ANSI Z87.1 standards. | |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves. Inspect for tears or degradation before each use. Double-gloving is recommended for enhanced protection. |
| Lab Coat | A standard laboratory coat must be worn and fully buttoned. A chemical-resistant apron over the lab coat is recommended for larger quantities or splash risks. | |
| Footwear | Closed-toe and closed-heel shoes are mandatory. | |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if handling the compound as a fine powder or if there is a potential for aerosolization. Use in a well-ventilated area or a chemical fume hood is preferred. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring containment.
-
Preparation and Area Setup :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the designated area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before handling the compound.
-
-
Compound Handling :
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures :
-
Thoroughly clean all equipment and the work area with an appropriate solvent and decontaminating solution.
-
Segregate and dispose of all waste as per the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste until its properties are better understood.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.[1]
-
Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[1]
-
-
Labeling and Storage :
-
Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.[1]
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Final Disposal :
Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
